Tectoroside
Description
Properties
IUPAC Name |
[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPANYZARJSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tectoroside: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a prominent isoflavone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways through which it exerts its biological effects. Quantitative data is summarized for comparative analysis, and experimental workflows are visually represented to facilitate comprehension.
Natural Sources of this compound
This compound, also known as tectoridin, is primarily found in a select number of plant species, with the highest concentrations typically located in specific plant parts. The principal natural sources include:
-
Pueraria lobata (Kudzu): The flowers of Pueraria lobata, known as Puerariae Flos, are a significant source of this compound. The isoflavone content in wild P. lobata can be as high as 12%.[1][2]
-
Belamcanda chinensis (Blackberry Lily): The rhizomes of Belamcanda chinensis are a rich source of this compound and its aglycone, tectorigenin.[3][4][5]
-
Iris tectorum (Roof Iris): The rhizomes of this plant are also known to contain this compound.
Table 1: Quantitative Data on this compound and Tectorigenin Content in Natural Sources
| Plant Source | Plant Part | Compound | Concentration/Yield | Reference |
| Pueraria montana var. thomsonii | Flowers | Tectoridin | 96.64 mg/g of extract | [1][2] |
| Pueraria montana var. thomsonii | Flowers | Tectorigenin | 19.81 mg/g of extract | [1][2] |
| Belamcanda chinensis | Rhizomes | Tectoridin | 145.4 mg from crude extract | [6] |
| Belamcanda chinensis | Rhizomes | Tectorigenin | 294.1 mg from crude extract | [6] |
Extraction and Purification Methodologies
The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction and followed by various chromatographic techniques for isolation and purification.
Experimental Protocol: Extraction and Isolation of this compound from Puerariae Flos
This protocol synthesizes common methodologies for the efficient extraction and purification of this compound.
1. Sample Preparation:
- Air-dry the flowers of Pueraria lobata.
- Grind the dried flowers into a fine powder.
2. Solvent Extraction:
- Reflux 10 g of the powdered sample with 100 mL of 80% ethanol at 100°C for 1 hour.[7]
- Filter the extract using Whatman filter paper.
- Concentrate the filtrate under reduced pressure to obtain a crude extract.
3. Fractionation (Optional):
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
4. Chromatographic Purification:
- Macroporous Resin Column Chromatography:
- Dissolve the crude extract in deionized water and load it onto an HP20 macroporous resin column.
- Elute sequentially with pure water, 40% ethanol, and 95% ethanol.[8] this compound is expected to elute in the ethanol fractions.
- High-Speed Counter-Current Chromatography (HSCCC):
- For preparative separation, a two-step HSCCC method can be employed.
- Step 1: Use a solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v).[6]
- Step 2: Further purify the this compound-containing fractions using a solvent system of ethyl acetate-methanol-water (10:2:9, v/v).[6]
- Sephadex LH-20 Column Chromatography:
- As an alternative or supplementary purification step, apply the partially purified fractions to a Sephadex LH-20 column.
- Elute with methanol to obtain purified this compound.
5. Purity Analysis:
- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column.
- HPLC Conditions:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be 82:18 (acetonitrile:water) at 0 min, transitioning to 70:30 at 30 min, and 60:40 at 50 min.[7]
- Detection Wavelength: 260 nm.[7]
- Column Temperature: 40°C.[7]
- Flow Rate: 0.5 mL/min.[7]
Signaling Pathways Modulated by this compound and Tectorigenin
This compound and its aglycone, tectorigenin, exert their biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Pathways
Tectoridin has been shown to alleviate inflammation by inhibiting the TLR4-NF-κB/NLRP3 signaling pathway.[9][10][11] Tectorigenin also demonstrates anti-inflammatory properties by suppressing the activation of NF-κB and the phosphorylation of ERK and JNK in the MAPK pathway.[12]
Caption: Tectoridin's anti-inflammatory mechanism via NF-κB and NLRP3 inhibition.
Anti-Cancer Effects: Induction of Apoptosis and Inhibition of Proliferation
Tectorigenin has been demonstrated to suppress the proliferation of human breast cancer cells by downregulating the PI3K/Akt and MAPK signaling pathways and inducing apoptosis through the mitochondrial pathway.[13][14][15] It induces the generation of reactive oxygen species (ROS), leading to the release of cytochrome c and activation of caspases.[16][17][18]
Caption: Tectorigenin's anti-cancer activity via PI3K/Akt inhibition and apoptosis induction.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural sources.
Caption: Generalized workflow for this compound extraction and purification.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, detailed protocols for its extraction and purification, and insights into its mechanisms of action at the molecular level. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound. Further research is warranted to optimize extraction yields and to fully elucidate the intricate signaling pathways modulated by this versatile isoflavone.
References
- 1. Frontiers | Systematic characterization of Puerariae Flos metabolites in vivo and assessment of its protective mechanisms against alcoholic liver injury in a rat model [frontiersin.org]
- 2. Systematic characterization of Puerariae Flos metabolites in vivo and assessment of its protective mechanisms against alcoholic liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Belamcandae chinensis rhizome--a review of phytochemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fstjournal.com.br [fstjournal.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjgnet.com [wjgnet.com]
- 17. Pro-apoptotic effects of tectorigenin on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Tectoroside Biosynthesis Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biosynthetic Machinery, Experimental Methodologies, and Quantitative Data
Introduction
Tectoroside, a significant isoflavone glycoside, and its aglycone, tectorigenin, have garnered substantial interest within the scientific and pharmaceutical communities due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Found predominantly in plants of the Iris genus, such as Iris tectorum, and in the flowers of Pueraria lobata, the biosynthesis of this compound represents a specialized branch of the well-characterized isoflavonoid pathway. This technical guide provides a detailed overview of the this compound biosynthesis pathway, presenting current knowledge on the enzymatic steps, quantitative data, and key experimental protocols to facilitate further research and drug development.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the isoflavone aglycone, tectorigenin, through the general phenylpropanoid and isoflavonoid pathways, followed by a specific glycosylation event.
The General Phenylpropanoid and Isoflavonoid Pathways
The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.
The key enzymes involved in this initial phase are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.
From 4-coumaroyl-CoA, the pathway diverges towards flavonoid and isoflavonoid biosynthesis. The formation of the isoflavone backbone is a critical step, distinguishing this pathway from other flavonoid biosynthesis routes.
The enzymes specific to isoflavone core formation include:
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone.
-
Isoflavone synthase (IFS): A key branch point enzyme, this cytochrome P450 hydroxylase catalyzes the 2,3-aryl migration of the B-ring of (2S)-naringenin to form 2-hydroxyisoflavanone.
-
2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the isoflavone daidzein.
Tectorigenin-Specific Modification Steps
Tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone) possesses a unique substitution pattern on its A-ring, requiring specific hydroxylation and methylation reactions. While the precise order of these events is still under investigation in this compound-producing plants, evidence from related pathways suggests the involvement of the following enzyme classes:
-
Flavonoid 6-hydroxylase (F6H): This enzyme is proposed to introduce a hydroxyl group at the 6-position of the isoflavone precursor. This hydroxylation is a critical step leading to the specific structure of tectorigenin.
-
Isoflavone O-methyltransferase (IOMT): Following hydroxylation, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 6-hydroxyl group, resulting in the characteristic 6-methoxy group of tectorigenin. The substrate specificity of this IOMT is crucial for the regioselective methylation.
The Final Glycosylation Step: Formation of this compound
The terminal step in this compound biosynthesis is the glycosylation of the tectorigenin aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).
-
Isoflavone 7-O-glucosyltransferase (I7GT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of tectorigenin, forming a β-D-glucoside linkage and yielding this compound (tectorigenin-7-O-glucoside).[1][2] This glycosylation step enhances the solubility and stability of the molecule within the plant cell.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data in this compound Biosynthesis
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for pathway elucidation and metabolic engineering efforts. The following tables summarize available quantitative data related to this compound and its biosynthetic enzymes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |
| Isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max (Soybean) | Genistein | 3.6 | 0.74 | 2.06 x 10⁵ | [2] |
| Isoflavone 7-O-glucosyltransferase (GmIF7GT) | Glycine max (Soybean) | UDP-glucose | 190 | - | - | [2] |
| Isoflavone 7-O-glucosyltransferase (GmUGT4) | Glycine max (Soybean) | Daidzein | - | 5.89 ± 0.65 | 2.91 x 10⁵ |
Note: Data for enzymes directly from this compound-producing plants like Iris tectorum is limited. The data from soybean provides a valuable reference.
Table 2: Metabolite Concentrations in Plant Tissues
| Metabolite | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Tectoridin | Iris tectorum | Rhizome (collected in June) | 9.02 | |
| Tectorigenin | Iris tectorum | Rhizome (collected in June) | 1.04 |
Detailed Experimental Protocols
This section provides an overview of key experimental protocols for the characterization of enzymes involved in this compound biosynthesis.
Isoflavone Synthase (IFS) Assay
Objective: To determine the activity of Isoflavone Synthase by measuring the conversion of a flavanone substrate (e.g., naringenin) to 2-hydroxyisoflavanone and its dehydrated product, an isoflavone (e.g., genistein).
Materials:
-
Microsomal protein fraction containing IFS (from heterologous expression or plant tissue).
-
Substrate: (2S)-Naringenin.
-
Cofactor: NADPH.
-
Reaction buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.
-
Stopping solution: e.g., Ethyl acetate.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, substrate, and microsomal protein.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic phase, evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, quantifying the amount of isoflavone formed against a standard curve.
Isoflavone 7-O-glucosyltransferase (I7GT) Assay
Objective: To measure the activity of I7GT by quantifying the formation of the glucoside product (this compound) from the aglycone (tectorigenin) and UDP-glucose.
Materials:
-
Purified or partially purified I7GT enzyme.
-
Substrates: Tectorigenin and UDP-glucose.
-
Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Stopping solution: e.g., Acetonitrile or methanol.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, tectorigenin, and the enzyme solution.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C).
-
Start the reaction by adding UDP-glucose.
-
Incubate for a specific time.
-
Terminate the reaction by adding a stopping solution (e.g., an equal volume of cold acetonitrile).
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the this compound product.
Caption: Experimental workflow for the Isoflavone 7-O-glucosyltransferase (I7GT) assay.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify active recombinant enzymes (e.g., I7GT) for biochemical characterization.
Workflow:
-
Gene Cloning: Amplify the full-length cDNA of the target enzyme from a cDNA library of the source plant (e.g., Iris tectorum) and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Extraction: Harvest the cells and lyse them to release the cellular contents, including the recombinant protein.
-
Purification: Purify the target protein from the crude lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione sepharose for GST-tagged proteins).
-
Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a standard method (e.g., Bradford assay).
Caption: A generalized workflow for heterologous expression and purification of a biosynthetic enzyme.
Regulatory Aspects of this compound Biosynthesis
The biosynthesis of this compound is expected to be tightly regulated at the transcriptional level. The expression of the biosynthetic genes is likely coordinated and responsive to developmental cues and environmental stimuli. Key transcription factor families, such as MYB, bHLH, and WRKY, are known to regulate flavonoid and isoflavonoid biosynthesis in other plant species and are prime candidates for controlling the this compound pathway. Gene co-expression network analysis based on transcriptomic data from this compound-accumulating tissues can be a powerful tool to identify these regulatory factors and further elucidate the control mechanisms of this important biosynthetic pathway.
Conclusion
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge of the enzymatic steps, available quantitative data, and essential experimental protocols. While the general framework of the pathway is established, further research is needed to fully characterize the specific enzymes involved in tectorigenin formation in key medicinal plants and to unravel the intricate regulatory networks that govern its production. The information presented here serves as a valuable resource for researchers and drug development professionals aiming to harness the potential of this compound and its derivatives.
References
- 1. Partial purification, characterization, and kinetic analysis of isoflavone 5-O-methyltransferase from yellow lupin roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside: An Overview of Currently Under-investigated Pharmacological Properties
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Tectoroside is a naturally occurring sesquiterpenoid glycoside that has been isolated from plants such as Lapsana communis. Despite its identification, a comprehensive body of research detailing its pharmacological properties remains conspicuously absent from publicly available scientific literature. This technical guide aims to consolidate the currently available information on this compound, highlighting its known biological activities and, more significantly, the considerable gaps in our understanding of its therapeutic potential. It is crucial to distinguish this compound from the similarly named isoflavone, tectoridin, a compound for which a more extensive body of research exists.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 124960-89-0 | BOC Sciences[], Natural Products / BOC Sciences[] |
| Molecular Formula | C30H36O12 | BOC Sciences[], Natural Products / BOC Sciences[] |
| Molecular Weight | 588.6 g/mol | BOC Sciences[], Natural Products / BOC Sciences[] |
| Chemical Class | Sesquiterpenoids | BOC Sciences[] |
| Appearance | Powder | BOC Sciences[], Natural Products / BOC Sciences[] |
| Purity | >98% | BOC Sciences[], Natural Products / BOC Sciences[] |
Pharmacological Properties: A Field in a Nascent Stage
The pharmacological profile of this compound is largely unexplored. The limited data available suggests potential anti-inflammatory and anti-tumor activities. However, these findings are not substantiated by in-depth in vitro or in vivo studies in the public domain, and as such, quantitative data, detailed experimental protocols, and elucidated signaling pathways are not available.
Anti-Inflammatory Activity
Some preliminary information suggests that this compound may possess anti-inflammatory properties. The proposed mechanism of action is the inhibition of pro-inflammatory mediators.[] Specifically, it has been suggested that this compound can:
-
Inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[]
-
Suppress the production of nitric oxide (NO).[]
-
Inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins.[]
At present, there are no published studies that provide quantitative data, such as IC50 values, or detail the experimental setups used to determine these anti-inflammatory effects.
Anti-Cancer Activity
The potential for anti-cancer activity of this compound has been hinted at in the literature. A study on sesquiterpene lactone glycosides isolated from Lapsana communis, which included this compound, was associated with "Drug Screening Assays, Antitumor" in its indexing terms.[3] However, the published abstract of this study does not contain any specific data or results regarding the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines.[3] Further research is required to ascertain if this compound possesses any meaningful anti-cancer properties.
Other Pharmacological Activities
There is currently no scientific literature available to suggest that this compound has any neuroprotective or antioxidant properties.
Signaling Pathways
Due to the lack of mechanistic studies, there is no information available on the signaling pathways that may be modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain.
Conclusion and Future Directions
The pharmacological investigation of this compound is in its infancy. While there are preliminary indications of anti-inflammatory and possibly anti-tumor activities, the scientific community lacks the foundational data necessary to validate these claims and understand the underlying mechanisms. There is a clear and urgent need for comprehensive studies to:
-
Systematically evaluate the in vitro and in vivo pharmacological effects of this compound across a range of disease models, including inflammation, cancer, neurodegenerative disorders, and conditions related to oxidative stress.
-
Elucidate the mechanism of action of this compound, including the identification of its molecular targets and the signaling pathways it modulates.
-
Determine the pharmacokinetic and toxicological profiles of this compound to assess its potential as a drug candidate.
For researchers in the field of natural product drug discovery, this compound represents an unexplored frontier with the potential for novel therapeutic applications. The development of a robust body of evidence is the critical next step in determining the future of this compound in the pharmaceutical landscape.
References
Tectoroside: A Comprehensive Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoridin, an isoflavone glycoside, is a natural compound predominantly isolated from the rhizome of Iris tectorum Maxim. Chemically, it is tectorigenin 7-O-β-D-glucopyranoside. Emerging research has highlighted the diverse pharmacological potential of tectoroside, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and bone-protective properties. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and application.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
| Activity | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Antioxidant | Hydroxyl Radical Scavenging | Cell-free | 178 µg/mL | [1] |
| Thiobarbituric Acid Reactive Substances (TBARS) Inhibition | Egg yolk | 86 µg/mL | [1] | |
| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | Rat peritoneal macrophages | 10 and 30 µM (significant inhibition) | [1] |
| Phytoestrogenic | Estrogen Receptor-mediated Transcription | MCF-7 human breast cancer cells | 200 µM (activation) | [1] |
| Bone Protective | Inhibition of Trabecular Bone Loss | Ovariectomy-induced osteoporosis mouse model | 60 mg/kg | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Anti-inflammatory Activity
This protocol details the procedure for assessing the anti-inflammatory effect of this compound by measuring its ability to inhibit PGE2 production in stimulated macrophages.
Cell Culture and Treatment:
-
Rat peritoneal macrophages are isolated and cultured in a suitable medium.
-
The cells are pre-treated with varying concentrations of this compound (e.g., 10 and 30 µM) for a specified period.
-
Inflammation is induced by stimulating the cells with an inflammatory agent such as thapsigargin.
-
Control groups include cells treated with the vehicle and cells stimulated with thapsigargin without this compound pre-treatment.
PGE2 Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 EIA kit, following the manufacturer's instructions.
-
The percentage of PGE2 inhibition by this compound is calculated by comparing the PGE2 levels in the this compound-treated groups to the stimulated control group.
Workflow for PGE2 Inhibition Assay:
Antioxidant Activity
This assay determines the free radical scavenging activity of this compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a concentration of 0.1 mM. The solution should have a deep purple color.
-
In a 96-well microplate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well containing this compound.
-
Include a control well with the solvent and DPPH solution but without this compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the this compound concentration.
This assay measures the ability of this compound to inhibit lipid peroxidation.
Procedure:
-
Prepare a lipid-rich substrate, such as an egg yolk homogenate.
-
Induce lipid peroxidation in the substrate, for example, by adding an oxidizing agent.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and add thiobarbituric acid (TBA) reagent.
-
Heat the mixture in a boiling water bath to allow the formation of the MDA-TBA adduct, which has a pink color.
-
After cooling, measure the absorbance of the solution at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control.
-
The IC50 value is then determined.
Anti-Cancer Activity
This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells, such as the MCF-7 human breast cancer cell line.
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be calculated.
Bone Protective Activity
This assay evaluates the effect of this compound on the differentiation of osteoclasts, the cells responsible for bone resorption.
Procedure:
-
Isolate bone marrow-derived macrophages (BMMs) from mice and culture them in the presence of macrophage colony-stimulating factor (M-CSF).
-
To induce osteoclast differentiation, treat the BMMs with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in the presence or absence of various concentrations of this compound.
-
Culture the cells for several days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.
-
The inhibitory effect of this compound on osteoclastogenesis is determined by comparing the number of osteoclasts in the treated groups to the RANKL-stimulated control group.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Signaling: Inhibition of the TLR4-NF-κB/NLRP3 Pathway
This compound has been shown to alleviate inflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway.
Bone Protection: Modulation of Osteoclastogenesis Signaling
This compound's ability to inhibit bone loss is linked to its interference with signaling pathways that govern osteoclast differentiation, primarily the RANKL-induced NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Conclusion
This compound demonstrates a wide array of promising biological activities, including potent anti-inflammatory, antioxidant, and bone-protective effects. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating its efficacy and safety in more complex preclinical models to pave the way for its potential clinical applications.
References
Tectoroside: A Technical Guide on Solubility, Stability, and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of tectoroside, a naturally occurring isoflavone glycoside. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, a putative signaling pathway for the anti-inflammatory activity of this compound is proposed and visualized, based on the known mechanisms of structurally related compounds.
This compound Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in peer-reviewed literature, qualitative information is available.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Methanol | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Chloroform | Slightly Soluble | |
| Water | Insoluble |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the shake-flask method is the gold standard.[1] This protocol outlines the steps to determine the equilibrium solubility of this compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the sealed containers in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow for sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtered supernatant with the mobile phase of the analytical method to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Figure 1. Workflow for Shake-Flask Solubility Determination.
This compound Stability
Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to predict the long-term stability of a substance.[2][3][4][5]
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines.[6]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at 40-60 °C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound (in a suitable solvent like methanol or water) with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-100 °C) in a hot air oven.
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to UV and visible light in a photostability chamber.[7]
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, use the solid compound.
-
Stress Application: Expose the samples to the stress conditions for a predetermined duration. The extent of degradation should ideally be between 5-20%.[8]
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC.
-
Peak Purity and Mass Balance: For the stability-indicating method, ensure that the this compound peak is spectrally pure and that the mass balance is close to 100% (sum of the assay of the main peak and the area of all degradation product peaks).
Figure 2. Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between this compound and all degradation products.[9][10][11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
Putative Anti-Inflammatory Signaling Pathway of this compound
While the precise molecular targets of this compound are still under investigation, the structurally similar phenylethanoid glycoside, acteoside, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[13][14][15][16][17] Based on this evidence, a putative signaling pathway for this compound is proposed, focusing on the inhibition of the PI3K/Akt/mTOR and NF-κB pathways.
Pathway Description:
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation can trigger downstream signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation can contribute to inflammatory responses.[8][18][19] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][13][14][16]
It is hypothesized that this compound may inhibit the phosphorylation and activation of key components of the PI3K/Akt/mTOR pathway. This inhibition would, in turn, prevent the activation of the NF-κB pathway by blocking the degradation of its inhibitor, IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of pro-inflammatory gene expression and a reduction in the production of inflammatory mediators.
Figure 3. Putative Anti-Inflammatory Signaling Pathway of this compound.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While quantitative data is sparse, the provided experimental protocols offer a clear path for researchers to generate this critical information. The proposed anti-inflammatory signaling pathway, based on evidence from structurally related compounds, provides a valuable framework for further mechanistic studies. The continued investigation of these core properties will be essential for the successful development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
- 13. Acteoside suppresses RANKL-mediated osteoclastogenesis by inhibiting c-Fos induction and NF-κB pathway and attenuating ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]
- 15. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
Tectoroside In Vivo Metabolic Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the in vivo metabolic pathways of tectoroside, a key isoflavonoid glycoside. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its aglycone, tectorigenin.
Introduction
This compound, the 7-O-xylosylglucoside of tectorigenin, is a prominent isoflavone found in various medicinal plants. Upon oral administration, this compound undergoes extensive metabolism, primarily orchestrated by gut microbiota and host enzymes. This guide synthesizes current in vivo research findings to elucidate the metabolic fate of this compound and its pharmacologically active metabolite, tectorigenin.
In Vivo Metabolic Pathways of this compound
The in vivo metabolism of this compound is a multi-step process initiated in the gastrointestinal tract and continuing systemically. The primary metabolic transformations include deglycosylation, glucuronidation, sulfation, hydrogenation, and hydroxylation.
Deglycosylation by Gut Microbiota: The initial and rate-limiting step in the metabolism of this compound is the enzymatic hydrolysis of the glycosidic bond by gut microbiota, releasing the aglycone tectorigenin.[1] This biotransformation is crucial for the subsequent absorption and systemic metabolism of the compound.
Phase II Metabolism: Following absorption, tectorigenin undergoes extensive phase II metabolism, primarily in the liver and intestines. The major metabolic pathways for tectorigenin in rats are glucuronidation and sulfation.[2][3][4] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, resulting in the formation of various glucuronide and sulfate conjugates. These conjugation reactions increase the water solubility of tectorigenin, facilitating its excretion.
Other Metabolic Reactions: In addition to conjugation, other metabolic reactions such as hydrogenation and hydroxylation have been observed, leading to a diverse array of metabolites found in plasma, urine, and feces.[5]
The following diagram illustrates the proposed metabolic pathway of this compound in vivo.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of tectorigenin and its major metabolites have been investigated in rats following oral administration of tectoridin or tectorigenin. A summary of these findings is presented in the table below. The data indicates that tectorigenin is rapidly absorbed and extensively metabolized, with conjugated metabolites being the predominant forms in systemic circulation.[2][3]
| Compound | Dose (mg/kg) | Cmax (µmol/L) | Tmax (h) |
| Following Oral Administration of Tectoridin | |||
| Tectorigenin | 200 | 8.67 ± 3.07 | 4.92 ± 2.87 |
| Tectorigenin-7-O-glucuronide (Te-7G) | 200 | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Tectorigenin-7-O-sulfate (Te-7S) | 200 | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 200 | 21.4 ± 13.8 | 3.50 ± 1.87 |
| Following Oral Administration of Tectorigenin | |||
| Tectorigenin | 130 | 12.0 ± 0.63 | 0.23 ± 0.15 |
| Tectorigenin-7-O-glucuronide (Te-7G) | 130 | 33.50 ± 4.89 | 0.75 ± 0.67 |
| Tectorigenin-4'-O-glucuronide (Te-4'G) | 130 | 3.28 ± 1.01 | 0.75 ± 0.67 |
| Tectorigenin-7-O-sulfate (Te-7S) | 130 | 12.80 ± 2.80 | 0.85 ± 1.54 |
| Tectorigenin-di-O-sulfate (Te-diS) | 130 | 4.42 ± 1.36 | 1.92 ± 2.15 |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 130 | 6.20 ± 2.05 | 0.96 ± 0.68 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in vivo.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the pharmacokinetics of this compound and its metabolites in a rat model.
Sample Preparation for UPLC-MS/MS Analysis
Plasma Sample Preparation:
-
Thaw the frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., daidzein in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Urine and Fecal Sample Preparation:
-
For urine samples, centrifuge at 12,000 rpm for 10 minutes. Dilute the supernatant with methanol (1:1, v/v) and centrifuge again. The resulting supernatant can be directly injected for analysis.[6]
-
For fecal samples, homogenize the sample with a suitable solvent (e.g., methanol-water mixture). Centrifuge the homogenate and collect the supernatant for analysis.[7]
UPLC-MS/MS Analytical Method
A validated UPLC-MS/MS method is essential for the accurate quantification of this compound, tectorigenin, and their metabolites in biological matrices.[8]
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: Typically 0.3-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes can be used, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
Signaling Pathways Modulated by Tectorigenin
In vivo studies have demonstrated that tectorigenin, the primary active metabolite of this compound, modulates several key signaling pathways involved in inflammation and cellular regulation.
NF-κB Pathway: Tectorigenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
MAPK Pathway: Tectorigenin can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.
TLR4/MyD88 Pathway: Tectorigenin has been observed to suppress the Toll-like receptor 4 (TLR4) and its downstream adapter protein, Myeloid differentiation primary response 88 (MyD88), which are key components of the innate immune response to bacterial lipopolysaccharide (LPS).
The following diagram depicts the relationship between tectorigenin and these signaling pathways.
Conclusion
This technical guide provides a detailed overview of the in vivo metabolic pathways of this compound, highlighting the critical role of gut microbiota and host enzymes in its biotransformation. The quantitative pharmacokinetic data and detailed experimental protocols presented herein offer valuable resources for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry. Further investigation into the specific enzymes involved and the pharmacological activities of the individual metabolites will continue to enhance our understanding of the therapeutic potential of this compound.
References
- 1. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of key metabolites of tectorigenin in rat urine by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucyweb.ucy.ac.cy [ucyweb.ucy.ac.cy]
- 8. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside: A Comprehensive Technical Review and Meta-Analysis of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a naturally occurring isoflavone glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review and meta-analysis of existing studies on this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. We present a comprehensive summary of quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, this guide includes visualizations of the core signaling pathways modulated by this compound, offering a clear understanding of its mechanisms of action at the molecular level.
Introduction
This compound, also known as Tectoridin, is an isoflavone O-glycoside found in various medicinal plants, including those from the Iris and Pueraria genera. Structurally, it is the 7-O-glucoside of the aglycone tectorigenin. Traditionally, plants containing this compound have been used in folk medicine for the treatment of a range of ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities that suggest its potential as a therapeutic agent for several diseases. This whitepaper aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Biological Activities of this compound
This compound has been shown to exhibit a variety of biological effects, primarily centering on its anti-inflammatory, antioxidant, and cell-modulatory properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). Studies have shown that it can alleviate the symptoms of RA in animal models by reducing paw swelling and joint inflammation.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various in vitro assays. It has been shown to possess free radical scavenging activity, although some studies suggest that its aglycone, tectorigenin, may exhibit more potent antioxidant effects.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Research has indicated its potential in models of Alzheimer's disease, where it has been shown to mitigate neurodegeneration and improve cognitive function.
Anti-Cancer and Anti-Proliferative Potential
This compound has been investigated for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of certain cancer cell lines in a dose- and time-dependent manner.
Quantitative Data Summary
To facilitate a comparative analysis of the efficacy of this compound across different studies, the following tables summarize the available quantitative data.
| Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| HFLS-RA | CCK8/MTT | 10, 25, 50 µM | Inhibition of TNF-α-induced proliferation | [1][2] |
| HepG2 | MTT | 100-1000 µg/mL | Dose- and time-dependent decrease in cell viability | [3] |
HFLS-RA: Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients; HepG2: Human Liver Cancer cell line; CCK8: Cell Counting Kit-8; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
In the context of inflammation, particularly in rheumatoid arthritis, this compound has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) and TLR4/NLRP3/NF-κB signaling pathways.[1][4] By downregulating the phosphorylation of key proteins in these cascades, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4]
Activation of Estrogenic Signaling
This compound has been identified as a phytoestrogen that can exert its effects through a non-genomic estrogen signaling pathway. It has been shown to activate the G protein-coupled receptor 30 (GPR30) , leading to the downstream activation of the ERK (Extracellular signal-regulated kinase) pathway.[5][6]
Promotion of Hair Growth via Wnt/β-catenin Pathway
In dermal papilla cells, this compound has been found to promote hair growth by activating the Wnt/β-catenin signaling pathway .[7] This leads to the nuclear translocation of β-catenin and the subsequent transcription of genes involved in hair follicle development and growth.
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the reviewed literature.
Cell Viability and Proliferation Assays (MTT/CCK8)
Objective: To assess the effect of this compound on the viability and proliferation of cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HFLS-RA, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM or 100-1000 µg/mL) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).[1][3]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins within signaling pathways (e.g., MAPK, NF-κB).
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Antioxidant Activity Assays (DPPH and ABTS)
Objective: To evaluate the free radical scavenging capacity of this compound.
Protocol:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer (e.g., PBS) to a specific absorbance.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Discussion and Future Perspectives
The collective evidence from the reviewed studies strongly indicates that this compound is a promising bioactive compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its relevance in the development of novel treatments for a range of diseases, including rheumatoid arthritis, neurodegenerative disorders, and cancer.
The anti-inflammatory properties of this compound, mediated through the inhibition of the MAPK and NF-κB pathways, present a compelling case for its further investigation as a treatment for chronic inflammatory conditions. The detailed mechanisms of its neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further exploration. While initial studies on its anti-cancer activity are promising, more extensive research is needed to determine its efficacy against a broader range of cancer types and to elucidate the precise molecular targets.
A significant gap in the current literature is the lack of comprehensive pharmacokinetic and pharmacodynamic studies of this compound. Future research should focus on its absorption, distribution, metabolism, and excretion (ADME) profile to better understand its bioavailability and in vivo efficacy. Furthermore, while several studies have demonstrated dose-dependent effects, there is a need for more standardized reporting of quantitative data, such as IC50 values, to allow for more robust meta-analyses.
Conclusion
This technical guide provides a consolidated overview of the current state of research on this compound. The compiled data and detailed methodologies offer a valuable resource for scientists and drug development professionals. The elucidated signaling pathways and quantitative data highlight the significant therapeutic potential of this compound. Further rigorous preclinical and clinical studies are warranted to fully realize its promise as a novel therapeutic agent.
References
- 1. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tectoridin, a poor ligand of estrogen receptor alpha, exerts its estrogenic effects via an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tectoridin Stimulates the Activity of Human Dermal Papilla Cells and Promotes Hair Shaft Elongation in Mouse Vibrissae Hair Follicle Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tectoroside using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tectoroside (also known as Tectoridin), an isoflavone glycoside with significant pharmacological interest. The described protocol is applicable to the analysis of this compound in various sample matrices, including plant extracts and biological fluids, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, method validation parameters, and guidance on sample preparation to ensure accurate and reproducible quantification of this compound.
Introduction
This compound, a major active isoflavonoid found in the rhizomes of Iris tectorum Maxim and other related species, has garnered considerable attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive, specific, and reliable method for this purpose. The methodology presented herein has been compiled and adapted from validated analytical procedures to provide a clear and comprehensive guide for the quantification of this compound.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic Acid, HPLC grade)
-
-
Sample Preparation:
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Centrifuge
-
Preparation of Solutions
-
Mobile Phase: A gradient mobile phase is recommended for optimal separation of this compound from other components in complex mixtures.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A typical gradient elution could be: 0 min, 18% B; 30 min, 30% B; 50 min, 40% B.[1] The column should be re-equilibrated to the initial conditions between injections.
-
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. The concentration range should be selected based on the expected concentration of this compound in the samples. A typical range for isoflavones is 0.2720–2.3890 μg/mL.[1]
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Plant Materials (e.g., Iris tectorum rhizomes):
-
Dry the plant material at a controlled temperature and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered sample (e.g., 1.0 g).
-
Extract the this compound using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or heating.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein precipitation is a common method for sample clean-up.[3] Add a precipitating agent like methanol or acetonitrile to the plasma sample (typically in a 3:1 ratio).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection Wavelength: 260 nm.[1]
Method Validation Summary
A summary of typical validation parameters for the HPLC quantification of this compound and related isoflavones is presented in the table below. These parameters demonstrate the reliability and suitability of the method for its intended purpose.
| Validation Parameter | Typical Value/Range | Reference |
| **Linearity (R²) ** | ≥ 0.999 | [1] |
| Limit of Detection (LOD) | 0.2720–0.7884 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.8243–2.3890 µg/mL | [1] |
| Precision (%RSD) | < 1% | [1] |
| Accuracy (Recovery %) | 98.98–102.96% | [1] |
| Stability (%RSD) | < 2% | [1] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship for achieving accurate this compound quantification.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. By following the outlined experimental procedures and adhering to the principles of method validation, researchers can obtain accurate and reproducible results. This method is a valuable tool for various applications in pharmacology, phytochemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
Tectoroside In Vitro Cell Culture Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of Tectoroside in various in vitro cell culture models. This compound, a key isoflavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and osteogenic activities. The following sections offer comprehensive methodologies for investigating these effects in relevant cell lines, along with data presentation and visualization of associated signaling pathways.
I. Anti-inflammatory Effects of this compound in Macrophages
This compound and its aglycone, Tectorigenin, have been investigated for their ability to modulate inflammatory responses. Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds. The protocols below describe how to assess the impact of this compound on key inflammatory markers.
A. Key Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 24 hours for nitric oxide and cytokine analysis, shorter times for signaling pathway studies).
-
2. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1]
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[1] A standard curve using sodium nitrite is used for quantification.
-
4. Cytokine Production Assay (ELISA):
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay.
-
Protocol:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
5. Western Blot Analysis for Signaling Proteins:
-
Principle: Detects and quantifies the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPKs).
-
Protocol:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescence substrate.
-
B. Data Presentation
| Parameter | Treatment | Concentration (µM) | Result |
| NO Production | Control | - | Baseline |
| LPS (1 µg/mL) | - | Increased | |
| This compound + LPS | 10 | Inhibition (%) | |
| This compound + LPS | 50 | Inhibition (%) | |
| TNF-α Production | Control | - | Baseline |
| LPS (1 µg/mL) | - | Increased | |
| This compound + LPS | 10 | Inhibition (%) | |
| This compound + LPS | 50 | Inhibition (%) | |
| IL-6 Production | Control | - | Baseline |
| LPS (1 µg/mL) | - | Increased | |
| This compound + LPS | 10 | Inhibition (%) | |
| This compound + LPS | 50 | Inhibition (%) |
C. Signaling Pathway Visualization
Caption: this compound inhibits inflammatory pathways.
II. Neuroprotective Effects of this compound Derivatives
Tectoridin, a derivative of this compound, has shown promise in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective mechanisms.
A. Key Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates.
-
Pre-treat cells with Tectoridin (or this compound) at various concentrations for a specified time (e.g., 2 hours).
-
Induce oxidative stress by adding an inducing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubate for the desired duration (e.g., 24 hours).
-
2. Cell Viability Assay (CCK-8 Assay):
-
Principle: A colorimetric assay to determine cell viability.
-
Protocol:
-
After treatment, add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay):
-
Principle: Uses a fluorescent probe (DCFDA) that becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFDA solution in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
B. Data Presentation
| Parameter | Treatment | Concentration (µM) | Result |
| Cell Viability | Control | - | 100% |
| Oxidative Stressor | - | Decreased (%) | |
| Tectoridin + Stressor | 10 | Increased Viability (%) | |
| Tectoridin + Stressor | 50 | Increased Viability (%) | |
| ROS Production | Control | - | Baseline |
| Oxidative Stressor | - | Increased (%) | |
| Tectoridin + Stressor | 10 | Decreased ROS (%) | |
| Tectoridin + Stressor | 50 | Decreased ROS (%) |
Note: The data presented for neuroprotection is based on studies with Tectoridin, a closely related compound to this compound.[2]
C. Experimental Workflow Visualization
Caption: Workflow for neuroprotection assessment.
III. Osteogenic Differentiation Effects of this compound
The potential of this compound to promote bone formation can be investigated using pre-osteoblastic cell lines like MC3T3-E1. These cells can be induced to differentiate into mature osteoblasts, forming a mineralized matrix.
A. Key Experimental Protocols
1. Cell Culture and Osteogenic Induction:
-
Cell Line: Murine pre-osteoblastic cell line MC3T3-E1.
-
Culture Medium: Alpha-Minimum Essential Medium (α-MEM) with 10% FBS and 1% penicillin-streptomycin.
-
Osteogenic Induction Medium: Culture medium supplemented with osteogenic inducers:
-
β-glycerophosphate (e.g., 10 mM)
-
Ascorbic acid (e.g., 50 µg/mL)
-
Dexamethasone (e.g., 100 nM)
-
-
Protocol:
-
Seed MC3T3-E1 cells in culture plates.
-
Once confluent, switch to osteogenic induction medium containing various concentrations of this compound.
-
Culture for an extended period (e.g., 7-21 days), changing the medium every 2-3 days.
-
2. Alkaline Phosphatase (ALP) Activity Assay:
-
Principle: ALP is an early marker of osteoblast differentiation. Its activity can be measured colorimetrically.
-
Protocol:
-
After a specific induction period (e.g., 7 or 14 days), lyse the cells.
-
Incubate the cell lysate with p-nitrophenyl phosphate (pNPP) substrate.
-
Measure the absorbance at 405 nm.
-
3. Matrix Mineralization Staining (Alizarin Red S Staining):
-
Principle: Alizarin Red S stains calcium deposits in the mineralized matrix.
-
Protocol:
-
After 14-21 days of induction, fix the cells with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution.
-
Wash and visualize the red-stained mineralized nodules.
-
For quantification, the stain can be extracted and absorbance measured.
-
4. Gene Expression Analysis (qRT-PCR):
-
Principle: Measures the mRNA expression levels of key osteogenic marker genes.
-
Protocol:
-
Extract total RNA from the cells at different time points.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) for genes such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
-
B. Data Presentation
| Parameter | Treatment | Concentration (µM) | Result (Fold Change) |
| ALP Activity | Control | - | 1.0 |
| (Day 7) | This compound | 10 | - |
| This compound | 50 | - | |
| Mineralization | Control | - | Baseline |
| (Day 21) | This compound | 10 | - |
| This compound | 50 | - | |
| Runx2 mRNA | Control | - | 1.0 |
| (Day 7) | This compound | 10 | - |
| This compound | 50 | - | |
| OCN mRNA | Control | - | 1.0 |
| (Day 14) | This compound | 10 | - |
| This compound | 50 | - |
Note: The table is a template. Specific quantitative data for this compound's effect on osteogenesis is currently limited in published literature.
C. Osteogenic Differentiation Pathway Visualization
Caption: this compound's potential role in osteogenesis.
References
Tectoroside Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a naturally occurring isoflavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. However, its poor aqueous solubility presents a considerable challenge for preclinical in vitro and in vivo studies, often leading to variable and unreliable results. This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and bioavailability for preclinical research, ensuring consistent and reproducible experimental outcomes. Additionally, it outlines key signaling pathways modulated by this compound and provides protocols for its quantification in prepared formulations.
Data Presentation: Formulation Components and this compound Solubility
The selection of appropriate excipients is critical for overcoming the poor solubility of this compound. The following tables summarize the physical properties of common excipients and the solubility of this compound in various vehicles, providing a basis for rational formulation development.
Table 1: Properties of Common Excipients for this compound Formulation
| Excipient | Chemical Class | Function | Key Properties |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Solubilizing agent | Aprotic, highly polar, miscible with water and organic solvents.[1][2][3] Note: Can have pharmacological effects and may interfere with some assays.[4] |
| Polyethylene Glycol 400 (PEG400) | Polymer | Co-solvent, solubilizer | Water-miscible, low toxicity, can enhance solubility and bioavailability.[5][6][7] |
| Ethanol | Organic Solvent | Co-solvent | Miscible with water, can improve solubility of hydrophobic compounds. |
| Tween 80 (Polysorbate 80) | Surfactant | Emulsifier, solubilizer | Non-ionic, forms micelles to encapsulate hydrophobic compounds. |
| Cremophor EL | Surfactant | Solubilizer, emulsifier | Non-ionic, effective for poorly soluble drugs. |
| Saline (0.9% NaCl) | Aqueous Solution | Vehicle | Isotonic, biocompatible for in vivo administration. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Vehicle | Maintains physiological pH, commonly used for in vitro and in vivo studies. |
Table 2: this compound Solubility in Preclinical Vehicles
| Vehicle | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | Poorly soluble | 25 | This compound is sparingly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly soluble | 25 | Similar to water, solubility is limited. |
| Dimethyl Sulfoxide (DMSO) | >50 | 25 | This compound is freely soluble in DMSO.[8] |
| Ethanol | Soluble | 25 | Good solubility.[8] |
| Polyethylene Glycol 400 (PEG400) | Soluble | 25 | This compound dissolves well in PEG400.[5] |
Signaling Pathways Modulated by this compound
This compound is believed to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt/mTOR pathways. Understanding these mechanisms is crucial for interpreting experimental results.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[10] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of IKK and the subsequent nuclear translocation of p65.[11][12][13][14]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[15] Dysregulation of this pathway is implicated in various diseases, including inflammation and cancer. Growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth. This compound is suggested to exert its effects by inhibiting the phosphorylation of Akt and mTOR.[16][17][18]
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. neutronco.com [neutronco.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 6. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:124960-89-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. mdpi.com [mdpi.com]
- 10. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Santonin-related compound 2 inhibits the nuclear translocation of NF-κB subunit p65 by targeting cysteine 38 in TNF-α-induced NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 14. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RICTOR involvement in the PI3K/AKT pathway regulation in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tectoroside Delivery Systems to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside is an isoflavone glycoside found in the flowers of Pueraria thomsonii and the rhizomes of Belamcanda chinensis. It is the 7-glucoside of tectorigenin. Like many flavonoid glycosides, this compound and its active metabolite, tectorigenin, exhibit a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, the therapeutic potential of this compound is often hindered by poor oral bioavailability. This limitation is primarily attributed to factors such as low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.
This document provides a summary of the current understanding of this compound's bioavailability challenges and presents detailed protocols for developing advanced delivery systems aimed at overcoming these limitations. The focus is on strategies applicable to this compound and its aglycone, tectorigenin, based on successful studies with structurally similar isoflavones.
Physicochemical and Pharmacokinetic Challenges
The bioavailability of isoflavone glycosides like this compound is a complex process. In the gastrointestinal tract, this compound can be hydrolyzed by gut microbiota to its aglycone form, tectorigenin, which is then absorbed. However, both the glycoside and the aglycone are subject to extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, leading to rapid clearance and low systemic exposure.
Pharmacokinetic Data of Tectoridin and Tectorigenin
Pharmacokinetic studies in rats provide a baseline for understanding the in vivo behavior of this compound's close analogue, tectoridin, and its metabolite, tectorigenin. After oral administration, tectoridin is extensively metabolized, with plasma concentrations of conjugated metabolites being significantly higher than that of the free tectorigenin aglycone[1]. This indicates that extensive phase II metabolism is a major barrier to achieving high systemic levels of the active aglycone[1].
Table 1: Pharmacokinetic Parameters of Tectoridin Metabolites in Rats after Oral Administration (200 mg/kg) [1]
| Metabolite | Cmax (µmol) | Tmax (h) |
| Tectorigenin-7G-4'S | 21.4 ± 13.8 | 3.50 ± 1.87 |
| Tectorigenin-7G | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Tectorigenin-7S | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin (aglycone) | 8.67 ± 3.07 | 4.92 ± 2.87 |
Data presented as mean ± SD. G = Glucuronide, S = Sulfate.
Proposed Delivery Systems and Protocols
To address the challenges of low solubility and/or permeability, several formulation strategies can be employed. Below are protocols for promising delivery systems, with a detailed focus on solid dispersions, which have demonstrated success for the aglycone, tectorigenin.
Strategy 1: Solid Dispersion for Tectorigenin
Solid dispersion technology is a proven method for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs (BCS Class II/IV) by dispersing the drug in an amorphous form within a hydrophilic carrier matrix. A study on tectorigenin solid dispersions (TG-SD) demonstrated a significant improvement in both dissolution and oral bioavailability[2].
Table 2: Bioavailability Enhancement of Tectorigenin Solid Dispersion in Rats [2]
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Tectorigenin Crystal | 150 | 1,200 | 100 |
| TG-SD | 1,965 | 5,760 | 480 |
TG-SD formulation: Tectorigenin:PVP:PEG4000 at a weight ratio of 7:54:9.
This protocol is adapted from the successful formulation of tectorigenin solid dispersions[2].
Materials:
-
Tectorigenin (aglycone)
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene glycol 4000 (PEG4000)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Accurately weigh tectorigenin, PVP K30, and PEG4000 in a weight ratio of 7:54:9.
-
Dissolve the mixture completely in a minimal amount of ethanol with the aid of sonication or stirring to form a clear solution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven.
-
Dry the solid dispersion at 40°C for 24 hours or until constant weight is achieved to remove any residual solvent.
-
Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Differential Scanning Calorimetry (DSC): To confirm the conversion of crystalline tectorigenin to an amorphous state. The absence of the drug's characteristic melting peak indicates amorphous conversion.
-
X-ray Diffraction (XRD): To further verify the amorphous nature of the drug within the dispersion. The disappearance of sharp diffraction peaks of the drug suggests successful formulation.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a relevant medium (e.g., simulated gastric or intestinal fluid). Compare the dissolution profile of the solid dispersion to that of the pure drug.
-
In Vivo Pharmacokinetic Study: Administer the solid dispersion and pure tectorigenin orally to animal models (e.g., rats) and collect blood samples at predetermined time points. Analyze plasma concentrations of tectorigenin to determine pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability.
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Strategy 2: Lipid-Based Nanoformulations
For compounds that are lipophilic (like tectorigenin), lipid-based delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions are highly effective. These systems can enhance oral bioavailability by increasing solubility and lymphatic transport, thereby bypassing first-pass metabolism.[3][4]
Materials:
-
This compound or Tectorigenin
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed this compound/tectorigenin in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Strategy 3: Polymeric Nanoparticles
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate flavonoids, offering controlled release and protection from degradation in the GI tract.[5]
Materials:
-
This compound or Tectorigenin
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (or other water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (as a stabilizer)
-
Purified water
-
Magnetic stirrer
Procedure:
-
Organic Phase: Dissolve this compound/tectorigenin and PLGA in acetone.
-
Aqueous Phase: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase, causing the PLGA to precipitate.
-
Solvent Removal: Continue stirring for 3-4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the excess stabilizer and unencapsulated drug. Resuspend the pellet in purified water. Repeat this washing step twice.
-
Lyophilization (optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose).
References
- 1. Isoflavones in food supplements: chemical profile, label accordance and permeability study in Caco-2 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Tectoroside in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, also known as acteoside or verbascoside, is a phenylethanoid glycoside found in a variety of medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2][3][4][5] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large numbers of compounds, and this compound can serve as a valuable tool in these assays, both as a reference compound and as a lead candidate for drug discovery.[6][7] This document provides detailed application notes and protocols for utilizing this compound in various HTS assays.
I. Anti-inflammatory Activity Screening
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[1][2] HTS assays targeting inflammation are crucial for the discovery of novel anti-inflammatory agents.
Signaling Pathway
This compound has been shown to inhibit the p38 MAPK, TNF-α, PI3K/AKT, and NF-κB signaling pathways, which are central to the inflammatory response.[1][2]
High-Throughput Screening Assays
1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This colorimetric assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). This compound's ability to inhibit NO production is quantified.
-
Application: Screening for compounds that inhibit inducible nitric oxide synthase (iNOS) activity or expression.
2. Pro-inflammatory Cytokine Secretion Assay (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from LPS-stimulated macrophages.
-
Application: Identifying compounds that modulate cytokine production pathways.
Experimental Protocols
Protocol 1: Nitric Oxide Production Assay
-
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound or test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 2: Pro-inflammatory Cytokine ELISA
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Quantitative Data Summary
| Compound | Assay | Cell Line | Concentration | % Inhibition / Effect | Reference |
| Acteoside | NO Production | RAW 264.7 | Not specified | Significant reduction | [1][2] |
| Acteoside | ROS Production | RAW 264.7 | Not specified | Significant reduction | [1][2] |
| This compound | TNF-α, IL-1β, IL-6 | RAW 264.7 | 40 µM | Reduction in expression | [8] |
II. Antioxidant Activity Screening
This compound exhibits potent antioxidant activity by scavenging free radicals.[9][10] HTS antioxidant assays are valuable for identifying compounds that can mitigate oxidative stress.
High-Throughput Screening Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This is a colorimetric assay where the stable free radical DPPH is reduced by an antioxidant, resulting in a color change from purple to yellow.
-
Application: Rapid screening of the free radical scavenging capacity of compounds.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge the ABTS radical cation, which is decolorized in the presence of an antioxidant.
-
Application: A sensitive assay for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[9]
Experimental Workflow
Experimental Protocols
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Plate Preparation: Add 100 µL of various concentrations of this compound or test compounds to a 96-well plate.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.
Protocol 4: ABTS Radical Scavenging Assay
-
Reagent Preparation: Prepare the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Plate Preparation: Add 10 µL of various concentrations of this compound or test compounds to a 96-well plate.
-
Reaction Initiation: Add 190 µL of the diluted ABTS solution to each well.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of scavenging activity as described for the DPPH assay.
Quantitative Data Summary
| Compound | Assay | IC50 / EC50 | Reference |
| Acteoside | DPPH Radical Scavenging | 1.28 µM | [4] |
| Hyperoside | ABTS Radical Scavenging | 3.54 ± 0.39 µg/mL | [9] |
| Acteoside | DPPH Radical Scavenging | Potent activity | [10] |
III. Neuroprotective Activity Screening
This compound has shown potential in protecting neurons from damage.[11][12][13] HTS assays for neuroprotection are critical for identifying compounds that could treat neurodegenerative diseases.
High-Throughput Screening Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Application: To assess the protective effect of compounds against neurotoxin-induced cell death.[14]
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.
-
Application: To measure cytotoxicity and the protective effects of compounds against membrane damage.
Experimental Protocols
Protocol 5: MTT Assay for Neuroprotection
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and differentiate for several days.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or test compounds for 24 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding a neurotoxin (e.g., glutamate, MPP+, or amyloid-beta).
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 6: LDH Cytotoxicity Assay
-
Cell Culture and Treatment: Follow steps 1-4 of the MTT Assay protocol.
-
Supernatant Collection: Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Assay: Perform the LDH assay according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity and, conversely, the percentage of protection.
IV. Anti-Cancer Activity Screening
This compound and related compounds have been investigated for their anti-cancer properties, including the inhibition of cell proliferation and the induction of apoptosis.[15][16]
High-Throughput Screening Assays
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: These assays measure the number of viable cells in a culture. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
-
Application: Screening for compounds that inhibit the growth of cancer cell lines.
2. Topoisomerase IIα Inhibition Assay
-
Principle: This is a fluorescence anisotropy-based assay to screen for inhibitors of topoisomerase IIα, a key enzyme in DNA replication and a target for many anti-cancer drugs.[17]
-
Application: Identifying compounds that target DNA replication machinery in cancer cells.
Logical Relationship Diagram
Experimental Protocols
Protocol 7: Cell Proliferation Assay (MTT)
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at an appropriate density.
-
Compound Treatment: Add various concentrations of this compound or test compounds and incubate for 48-72 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 5.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 8: Topoisomerase IIα Inhibition Assay (Fluorescence Anisotropy)
-
Reaction Mixture: Prepare a reaction mixture containing human topoisomerase IIα, a fluorophore-labeled oligonucleotide duplex substrate, and the test compound in a suitable buffer.
-
Incubation: Incubate the mixture to allow for enzyme-DNA binding and cleavage complex formation.
-
Dissociation: Add a dissociating agent like NaClO4 to disrupt the binary enzyme/DNA complexes but not the drug-stabilized ternary complexes.[17]
-
Data Acquisition: Measure the fluorescence anisotropy using a plate reader. An increase in anisotropy indicates stabilization of the enzyme-DNA complex by the inhibitor.
-
Data Analysis: Identify hits as compounds that cause a significant increase in anisotropy compared to the control.
Conclusion
This compound is a versatile natural compound with a broad spectrum of biological activities that are highly relevant to drug discovery. The protocols and application notes provided herein offer a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel therapeutic agents for inflammatory diseases, conditions associated with oxidative stress, neurodegenerative disorders, and cancer. The adaptability of these assays to HTS platforms makes this compound a valuable tool for modern drug development.
References
- 1. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotechnologia-journal.org [biotechnologia-journal.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity and Whitening Effects of Acteoside and Isoacteoside [yakhak.org]
- 11. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside as a Tool for Investigating Enzyme Inhibition Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing tectoroside in the study of enzyme inhibition kinetics. This document outlines the inhibitory profile of this compound against key enzymes, presents relevant quantitative data, and offers comprehensive experimental protocols for researchers in academia and the pharmaceutical industry.
Introduction to this compound
This compound is a naturally occurring isoflavone glycoside that has garnered interest for its potential biological activities. Its structural characteristics make it a candidate for interacting with various enzymes, thereby modulating their function. Understanding the kinetics of this inhibition is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document focuses on the application of this compound in studying the inhibition of two key enzymes: α-glucosidase and tyrosinase.
This compound in α-Glucosidase Inhibition Studies
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.
Quantitative Inhibition Data
While extensive kinetic data for this compound against α-glucosidase is still emerging, studies on related compounds isolated from Tectona grandis have demonstrated significant inhibitory activity.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Tectoridin (related isoflavone glycoside) | α-Glucosidase | 14.16 ± 0.34 | Not specified | [1] |
| Acarbose (Positive Control) | α-Glucosidase | Not specified in direct comparison | Competitive | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of acarbose in sodium phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the this compound dilution series to the test wells.
-
Add 10 µL of DMSO to the control wells and 10 µL of the acarbose solution to the positive control wells.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Workflow
Caption: α-Glucosidase pathway and experimental workflow.
This compound in Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in melanin biosynthesis and is also responsible for enzymatic browning in fruits and vegetables. Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin whitening and in the food industry as anti-browning agents. While direct kinetic data for this compound is limited, studies on the structurally similar compound, tiliroside, provide valuable insights.
Quantitative Inhibition Data (Tiliroside)
Tiliroside has been shown to be a competitive inhibitor of mushroom tyrosinase.[2]
| Compound | Target Enzyme Activity | Ki (mM) | Inhibition Type | Reference |
| Tiliroside | Monophenolase | 0.052 | Competitive | [2] |
| Tiliroside | Diphenolase | 0.26 | Competitive | [2] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Prepare a stock solution of kojic acid in sodium phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add 80 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the this compound dilution series to the test wells.
-
Add 20 µL of DMSO to the control wells and 20 µL of the kojic acid solution to the positive control wells.
-
Add 40 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100
-
Determine the IC50 value from a plot of % inhibition versus this compound concentration.
-
To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA) and this compound. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Logical Relationship and Workflow
Caption: Competitive inhibition and kinetic analysis workflow.
Conclusion
This compound presents a valuable molecular tool for the investigation of enzyme inhibition kinetics, particularly for enzymes such as α-glucosidase and potentially tyrosinase. The provided protocols offer a standardized approach for determining key inhibitory parameters. Further research to elucidate the precise kinetic constants and inhibition mechanisms of this compound against a broader range of enzymes will be instrumental in advancing its potential applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Tectoroside Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectoroside. The information is designed to address common challenges encountered during experimental procedures, with a focus on achieving optimal solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound and is sparingly soluble in aqueous solutions. For laboratory experiments, the following organic solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Pyridine
Q2: What is the recommended solvent for preparing stock solutions for cell-based assays?
A2: DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1] It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2][3]
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: this compound powder should be stored in a tightly sealed container at 2-8°C for up to 24 months.
-
Stock Solutions: For optimal stability, prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or cell culture medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the solvent concentration (with caution): For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Use a gentle mixing technique: When diluting, add the stock solution to the aqueous medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant or co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent may help to improve the solubility of this compound in aqueous solutions. However, the compatibility of these agents with your specific experimental system must be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Inadequate solvent volume or insufficient mixing. | Increase the volume of the solvent. Use sonication or gentle warming (to no more than 37°C) to aid dissolution. Ensure the powder is fully dispersed before assessing solubility. |
| Cloudiness or precipitation observed in the stock solution over time. | The solution may be supersaturated or unstable at the storage temperature. | Prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage conditions (-20°C in tightly sealed aliquots). |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | Visually inspect the stock solution for any undissolved particles before each use. If particles are present, try to redissolve them using the methods mentioned above. If dissolution is not possible, prepare a fresh stock solution. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Calculate the final solvent concentration in your working solution and ensure it is within the tolerated range for your cell line (typically <0.5%). Prepare a more concentrated stock solution to reduce the volume of solvent added to the final culture. |
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound is not widely published, the following table provides guidance based on available information and common laboratory practices.
| Solvent | Known Concentration | General Solubility |
| Dimethyl Sulfoxide (DMSO) | A 10 mM solution is commercially available, indicating good solubility at this concentration.[1] | Soluble |
| Ethanol | - | Soluble[1] |
| Methanol | - | Soluble[1] |
| Pyridine | - | Soluble[1] |
| Water | - | Sparingly soluble to insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 588.6 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 588.6 g/mol = 0.005886 g = 5.89 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 5.89 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
-
Storage:
-
For immediate use, proceed with your experiment.
-
For storage, aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C for up to two weeks.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Inferred Anti-inflammatory Signaling Pathway of this compound
Based on the known activity of the structurally related compound, acteoside, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][5][6][7]
Caption: Inferred inhibitory action of this compound on inflammatory pathways.
References
- 1. This compound | CAS:124960-89-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Acteoside Counteracts Interleukin-1β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NFκB Cellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tectoroside Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectoroside in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell assays?
A1: Based on studies of structurally similar compounds like acteoside, a good starting point for anti-inflammatory assays is in the range of 10-50 µM. For cytotoxicity assays, a broader range should be tested, for example, from 1 µM up to 100 µM or higher, to determine the IC50 value for your specific cell line.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is soluble in DMSO, methanol, and ethanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be diluted in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[1][2][3]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound and structurally related compounds have been shown to inhibit inflammatory responses by modulating key signaling pathways. These primarily include the NF-κB and MAPK signaling pathways. There is also evidence suggesting an interaction with the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Q4: What are the expected effects of this compound on inflammatory markers?
A4: this compound is expected to reduce the expression and production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models (like RAW 264.7 cells), it has been shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6][7]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Question: I diluted my this compound stock in the cell culture medium, and it formed a precipitate. What should I do?
-
Answer:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%.[3] High concentrations of the DMSO stock solution added to the aqueous medium can cause the compound to precipitate.
-
Dilution Method: When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Stock Concentration: You might be using a stock solution that is too concentrated. Try preparing a less concentrated stock solution in DMSO, which will require a larger volume to be added to your medium, but will result in a lower final DMSO concentration and may improve solubility.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help with solubility.
-
Solvent Test: Although not ideal for all cell types, you could test the solubility in other solvents like ethanol. However, a solvent toxicity control must be included in your experiment.
-
Issue 2: High background cytotoxicity in control wells.
-
Question: My vehicle control (DMSO) is showing significant cell death. How can I resolve this?
-
Answer:
-
Lower DMSO Concentration: The most likely cause is that the final DMSO concentration is too high for your specific cell line. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration (e.g., test 0.01%, 0.1%, 0.5%, 1%). Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[1]
-
High-Quality DMSO: Use a high-purity, sterile-filtered, cell culture grade DMSO. Lower-grade DMSO can contain impurities that are toxic to cells.
-
Storage of DMSO: Store DMSO in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture absorption, which can degrade its quality.
-
Issue 3: Inconsistent or non-reproducible results.
-
Question: I am getting variable results between experiments when testing this compound's effects. What could be the cause?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to stimuli.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment. Over-confluent or under-confluent cells can respond differently to treatment.
-
Compound Stability: Prepare fresh dilutions of this compound from your stock solution for each experiment. The stability of the compound in culture medium over time may vary.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both this compound treatment and any subsequent stimulation (e.g., with LPS).
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound and other reagents.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Different Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range (µM) | Key Considerations |
| Anti-inflammatory Assay | RAW 264.7 | 10 - 50 | Measure inhibition of NO, TNF-α, IL-6 production after LPS stimulation. |
| Cytotoxicity Assay (MTT/XTT) | Various | 1 - 100 | Determine the IC50 value; ensure DMSO control is included. |
| Western Blot Analysis | RAW 264.7, BV-2 | 25 - 50 | Assess phosphorylation status of key proteins in MAPK, PI3K/Akt, and NF-κB pathways. |
Table 2: Summary of this compound (and related compounds) Effects on Inflammatory Markers
| Marker | Effect | Typical Concentration (µM) | Reference Cell Model |
| Nitric Oxide (NO) | Inhibition | 12.5 - 50 | LPS-stimulated BV-2 microglia, RAW 264.7 macrophages |
| TNF-α | Inhibition | 12.5 - 50 | LPS-stimulated BV-2 microglia |
| IL-6 | Inhibition | 12.5 - 50 | LPS-stimulated BV-2 microglia |
| iNOS Expression | Downregulation | 25 - 50 | LPS-stimulated BV-2 microglia |
| COX-2 Expression | Downregulation | 25 - 50 | LPS-stimulated BV-2 microglia |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with this compound and stimulate with LPS as described in Protocol 2, but for a shorter duration (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acteoside inhibits type Ι allergy through the down-regulation of Ca/NFAT and JNK MAPK signaling pathways in basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of cyclooxygenase-2 expression by nitric oxide in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tectoroside in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound, also known as tectoridin, is a natural isoflavone glycoside. Like many glycosides, its stability in aqueous solutions can be a concern, primarily due to the potential for hydrolysis of the glycosidic bond that links the tectorigenin aglycone to the glucose molecule. This hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the impact of temperature on this compound stability?
Temperature is another critical factor that can accelerate the degradation of this compound. Studies on similar isoflavone glycosides, like genistin, have shown that their degradation follows first-order kinetics and is temperature-dependent[4]. Increased temperatures can significantly increase the rate of hydrolysis. For long-term storage of this compound solutions, it is advisable to keep them at -20°C or -80°C[5][6]. For short-term handling during experiments, solutions should be kept on ice whenever possible.
Q4: Can enzymes in my experimental system affect this compound stability?
Yes, if your experimental system contains enzymes such as β-glucosidases, you can expect the enzymatic hydrolysis of this compound. These enzymes are common in biological matrices like cell lysates or tissue homogenates. If you are working with such samples, it is important to consider that this compound may be converted to its aglycone, tectorigenin. To minimize enzymatic degradation, you can use enzyme inhibitors or perform experiments at low temperatures.
Q5: What are the likely degradation products of this compound?
The primary degradation product of this compound under hydrolytic conditions (acidic, basic, or enzymatic) is its aglycone, tectorigenin, and a molecule of glucose. Under more severe stress conditions, such as strong oxidation, further degradation of the tectorigenin backbone may occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | pH instability: The pH of your solution may be too acidic or alkaline, leading to rapid hydrolysis. | Prepare your solutions using a stable buffer in the neutral pH range (6.0-7.5). Verify the pH of the final solution. |
| High temperature: The solution is being stored or handled at room temperature or higher for extended periods. | Store stock solutions at -20°C or -80°C. During experiments, keep working solutions on ice. | |
| Enzymatic degradation: Your biological sample (e.g., cell culture media with cells, tissue homogenate) contains enzymes that are hydrolyzing the this compound. | If possible, add a broad-spectrum β-glucosidase inhibitor to your sample. Perform your experiments at 4°C to reduce enzyme activity. | |
| Appearance of an unexpected peak in my HPLC chromatogram corresponding to tectorigenin. | Hydrolysis of this compound: The glycosidic bond has been cleaved. | This confirms that your this compound is degrading. Follow the recommendations above to improve stability. You may also need to optimize your analytical method to quantify both this compound and tectorigenin. |
| Precipitation of this compound from the aqueous solution. | Low solubility: this compound has limited solubility in purely aqueous solutions. | Consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in the published literature. However, the following table summarizes stability data for genistin, a structurally similar isoflavone glycoside, to provide a general understanding of the degradation kinetics that might be expected.
| Compound | Condition | Degradation Kinetics | Activation Energy (Ea) | Reference |
| Genistin | Storage in soy milk at 15-37°C | First-order | 7.2 kcal/mol | [4] |
| Genistin | Storage in soy milk at 70-90°C | First-order | 17.6 kcal/mol | [4] |
This data indicates that the degradation rate is highly dependent on temperature.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Aqueous Solutions
-
Weighing: Accurately weigh the required amount of high-purity this compound powder.
-
Initial Dissolution: Due to its limited aqueous solubility, first dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Dilution: Gradually add your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the dissolved this compound with constant vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and does not interfere with your experiment.
-
Sterilization (if required): If sterility is required for cell culture experiments, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For immediate use, keep the solution on ice.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[7][8][9].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period. Also, reflux a solution of this compound at a high temperature. At each time point, withdraw a sample, dissolve it (if solid), and dilute it for HPLC analysis.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark. At each time point, withdraw a sample and analyze it by HPLC.
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products.
Visualizations
Caption: General degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Tectoroside HPLC Peak Tailing
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of tectoroside.
Understanding this compound and HPLC Peak Tailing
This compound is a natural flavonoid glycoside, a type of polar compound that can be prone to asymmetrical peak shapes in reversed-phase HPLC. Peak tailing, characterized by a peak with a drawn-out trailing edge, can compromise the accuracy of quantification and the resolution of adjacent peaks. This issue often arises from secondary interactions between the analyte and the stationary phase, or from non-ideal chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for polar compounds like this compound is the interaction between the analyte's hydroxyl groups and active silanol groups on the surface of silica-based HPLC columns.[1][2] These secondary interactions can lead to a distorted peak shape.
Q2: How does the mobile phase pH affect this compound peak shape?
A2: The pH of the mobile phase is a critical factor. For flavonoid glycosides, an acidic mobile phase is generally recommended to suppress the ionization of phenolic hydroxyl groups.[3] This minimizes strong secondary interactions with the stationary phase, leading to more symmetrical peaks.
Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?
A3: Yes, the organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, their different viscosities and interaction mechanisms with the stationary phase can affect peak symmetry. It is often beneficial to test both to determine the optimal solvent for your specific separation.
Q4: My this compound peak is tailing, but other compounds in the same run look fine. What could be the issue?
A4: When only a specific peak is tailing, it strongly suggests a chemical interaction between that analyte and the stationary phase. In the case of this compound, its polar nature makes it susceptible to silanol interactions, which may not affect less polar compounds in the same analysis.
Q5: Could my sample preparation be causing peak tailing?
A5: Absolutely. If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Problem: this compound peak exhibits significant tailing.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is often the primary contributor to peak tailing for polar analytes like this compound.
-
Adjusting Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the pH of the mobile phase. An acidic mobile phase protonates the silanol groups, reducing their ability to interact with the hydroxyl groups of this compound.
Mobile Phase Additive Concentration Expected Effect on Tailing Formic Acid 0.1% (v/v) Significant reduction Acetic Acid 0.1% (v/v) Moderate to significant reduction Phosphoric Acid 0.1% (v/v) Significant reduction -
Choice of Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. It is advisable to test both to see which provides better symmetry for this compound.
-
Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) can mask silanol groups and improve peak shape. However, this is generally less common with modern, high-purity silica columns.
Step 2: Column Evaluation and Care
The HPLC column is the heart of the separation, and its condition is critical.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, creating active sites that cause peak tailing. Flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) may resolve the issue.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures. If flushing does not improve the peak shape, the column may need to be replaced.
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, end-capped C18 column is highly recommended for the analysis of polar compounds like this compound.
Step 3: HPLC System and Hardware Considerations
If mobile phase and column issues have been ruled out, the problem may lie within the HPLC system itself.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Leaking Connections: A loose fitting can cause turbulence in the flow path, leading to distorted peak shapes. Check all connections for any signs of leakage.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. To test for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, column overload was likely the cause.
Experimental Protocols
Recommended Initial HPLC Method for this compound Analysis
This method is based on established protocols for similar flavonoid glycosides and is a good starting point for method development and troubleshooting.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 30% B to 70% B
-
20-22 min: 70% B to 100% B
-
22-30 min: Hold at 100% B
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 365 nm.[4]
-
Injection Volume: 4 µL.[4]
Protocol for Column Flushing
-
Disconnect the column from the detector.
-
Set the pump to a low flow rate (e.g., 0.2 mL/min).
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Water (HPLC grade)
-
Isopropanol
-
Hexane (if compatible with your system and seals)
-
Isopropanol
-
Methanol or Acetonitrile (your mobile phase organic solvent)
-
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifiers can mitigate this effect.
Caption: Interaction of this compound with the stationary phase.
By following these guidelines, researchers can effectively troubleshoot and resolve issues with this compound peak tailing, leading to more accurate and reliable HPLC results.
References
Technical Support Center: Tectoroside Stability and Storage
Disclaimer: Information on the specific degradation pathways of tectoroside is limited in publicly available scientific literature. The following guidance is based on the general chemical properties of structurally related compounds, specifically sesquiterpenoid glycosides and esters, to provide a prospective framework for researchers.
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the chemical structure of this compound, a sesquiterpenoid glycoside with ester linkages, the primary factors contributing to its degradation are likely pH, temperature, and light exposure.[1][2] this compound possesses both a glycosidic bond and ester functional groups, which are susceptible to hydrolysis. The sesquiterpenoid core may also be prone to oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. For shorter durations, storage at -20°C is also a suitable option.
Q3: How should I store this compound in solution?
A3: this compound solutions are generally less stable than the solid compound. If you need to prepare stock solutions in advance, it is recommended to:
-
Use a buffer system with a slightly acidic pH (e.g., pH 5-6) if compatible with your experimental design, as glycosidic bonds are more stable at lower pH values.[1][2]
-
Prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for short-term to medium-term storage.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: I am observing a loss of this compound activity in my cell-based assays. Could this be due to degradation?
A4: Yes, a loss of biological activity can be a strong indicator of compound degradation. This compound's activity is linked to its specific chemical structure. Degradation through hydrolysis of the glycosidic or ester linkages, or oxidation of the sesquiterpenoid core, would result in different chemical entities with likely altered or diminished biological effects. It is advisable to verify the integrity of your this compound stock.
Q5: What analytical methods can I use to assess the stability of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and stability of this compound. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram of a stored this compound solution. | Hydrolysis of the glycosidic bond or ester linkages. | 1. Verify pH: Check the pH of your solvent or buffer. Acidic or alkaline conditions can accelerate hydrolysis.[3][4][5] Consider using a buffer in the pH 5-6 range.2. Temperature Control: Ensure solutions are stored at or below -20°C and minimize time at room temperature.3. Fresh Preparations: Prepare fresh solutions for critical experiments. |
| Loss of compound potency over time in solution. | Degradation due to improper storage. | 1. Aliquot Samples: Store stock solutions in small, single-use aliquots to prevent contamination and repeated freeze-thaw cycles.2. Light Protection: Store all this compound solutions in amber vials or wrapped in foil to prevent photodegradation.3. Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation. |
| Solid this compound appears discolored or clumpy. | Uptake of moisture, leading to hydrolysis or microbial growth. | 1. Proper Sealing: Ensure the container is tightly sealed after each use.2. Desiccator Storage: Store the solid compound in a desiccator to minimize moisture exposure.3. Inert Atmosphere: For very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results between batches of this compound. | Batch-to-batch variability in purity or degradation during shipping/storage. | 1. Quality Control: Perform an initial purity check (e.g., by HPLC) on each new batch of this compound upon receipt.2. Standardized Storage: Implement a strict, standardized storage protocol for all this compound stocks. |
Proposed Degradation Pathways for this compound
Based on its functional groups, two primary degradation pathways for this compound can be proposed: hydrolysis and oxidation.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess this compound stability. Optimization will be required for specific instrumentation and degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase (Example):
-
A gradient elution is recommended to separate polar degradation products from the relatively nonpolar this compound.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher proportion of Solvent A, gradually increasing Solvent B over 20-30 minutes.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determined by obtaining a UV spectrum of this compound (a PDA detector is useful for this).
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Protocol:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to 60°C.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the developed HPLC method to monitor the formation of degradation products and the decrease in the parent compound.
References
Minimizing off-target effects of Tectoroside
Welcome to the technical support center for Tectoroside. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this compound and its aglycone form, Tectorigenin.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is an isoflavone glycoside, and its aglycone form, tectorigenin, is believed to be the primary bioactive molecule. Its principal mechanism of action is the inhibition of pro-inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.
Q2: What are the potential off-target effects of this compound?
While a comprehensive experimental off-target profile for this compound is not publicly available, computational network pharmacology studies on its glycoside form, tectoridin, have predicted several potential off-target interactions. These include Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and Estrogen Receptor 1 (ESR1).[1] Molecular docking studies suggest strong binding affinities to these potential targets.[1] Additionally, tectoridin has been observed to exert estrogenic effects, likely through G Protein-Coupled Receptor 30 (GPR30) and the ERK signaling pathway, while showing poor binding to the classical estrogen receptor alpha.[2]
Q3: What are the known toxicological properties of this compound's active form, Tectorigenin?
Preclinical toxicity studies have been conducted on tectorigenin. An acute toxicity study in Swiss mice determined the median lethal dose (LD50) by intragastric administration to be 1.78 g/kg.[3] In the same study, no significant differences in body weight, food consumption, or hematological and biochemical parameters were observed at doses up to 300 mg/kg during a 28-day treatment period.[3] However, cytotoxicity has been observed in vitro, and it appears to be dependent on the concentration and duration of exposure.[4]
Q4: How can I minimize potential off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Controls: Employ appropriate positive and negative controls in all experiments. This includes vehicle controls and, if available, structurally similar but inactive compounds.
-
Orthogonal Assays: Validate key findings using multiple, independent assay formats to ensure that the observed phenotype is not an artifact of a specific experimental setup.
-
Monitor Predicted Off-Target Pathways: Based on network pharmacology predictions, consider monitoring the activity of pathways involving EGFR, HSP90AA1, PPARG, and ESR1 to assess potential off-target modulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Off-target effects interfering with the desired biological readout. | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Review the literature for known off-target effects of isoflavones on your specific cell type or pathway. 3. Consider using a more specific inhibitor for your target of interest as a comparator. |
| Observed cellular toxicity at concentrations expected to be non-toxic. | Cell-line specific sensitivity or engagement of a cytotoxic off-target. | 1. Determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce the concentration of this compound to the lowest effective dose for your on-target effect. 3. Ensure the purity of your this compound stock. |
| Discrepancies between in vitro and in vivo results. | Differences in metabolism, bioavailability, or engagement of systemic off-targets. Tectoridin is metabolized to tectorigenin in vivo. | 1. Verify that the active form, tectorigenin, is being used or formed in your in vivo model. 2. Investigate the pharmacokinetic profile of this compound/Tectorigenin in your model system. 3. Consider potential off-target effects that may only manifest in a whole-organism context. |
Quantitative Data Summary
Table 1: Predicted Binding Affinities of Tectoridin to Potential Off-Targets
| Target | Binding Energy (kcal/mol) |
| EGFR | -8.7 |
| HSP90AA1 | -8.4 |
| PPARG | -8.4 |
| TNF-α | -6.1 |
| ESR1 | -1.8 |
Data from a molecular docking study.[1]
Table 2: Acute Toxicity of Tectorigenin in Swiss Mice
| Parameter | Value |
| Administration Route | Intragastric |
| LD50 | 1.78 g/kg |
| No Observed Adverse Effect Level (28-day study) | ≤ 300 mg/kg |
Data from an in vivo toxicity study.[3]
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol outlines a general workflow for investigating and mitigating potential off-target effects of this compound in a cell-based assay.
References
- 1. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tectoroside Interference with Assay Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of the flavonoid tectoroside with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a natural isoflavonoid glycoside. Like many flavonoids, its chemical structure contains features that can lead to assay interference. These include:
-
Redox Activity: The phenolic hydroxyl groups on the flavonoid backbone can undergo oxidation-reduction reactions, leading to interference in assays that rely on redox chemistry, such as those involving tetrazolium salts (e.g., MTT) or peroxidases (e.g., some ELISA formats).
-
Protein Binding: this compound can bind non-specifically to proteins, which can affect enzymatic assays or protein quantification assays like the Bradford assay.
-
Optical Properties: this compound may absorb light or fluoresce at wavelengths used in colorimetric and fluorometric assays, leading to artificially high or low readings.
Q2: Which assays are most likely to be affected by this compound interference?
Based on the known interference patterns of structurally similar flavonoids, the following assays are at a higher risk of being affected by this compound:
-
Cell Viability/Cytotoxicity Assays: Particularly those using tetrazolium dyes like MTT, XTT, and MTS.
-
Protein Quantification Assays: Colorimetric methods such as the Bradford and Lowry assays are susceptible.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those that utilize horseradish peroxidase (HRP) as the enzymatic reporter.
-
Luciferase Reporter Assays: Potential for light absorption or direct inhibition of the luciferase enzyme.
-
Enzymatic Assays: Assays employing enzymes that are sensitive to redox-active compounds, such as peroxidases.
Q3: How can I determine if this compound is interfering with my assay?
It is crucial to run proper controls to identify potential interference. A key control is to test this compound in your assay system in the absence of the biological sample (e.g., cells or protein).
-
For colorimetric and fluorometric assays: Add this compound to the assay reagents without cells or the protein of interest and measure the signal. A significant signal in the absence of the analyte indicates interference.
-
For enzymatic assays: Run the assay with and without this compound in the presence of a known amount of substrate and enzyme to see if the compound alters the enzyme's activity.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Symptoms:
-
Higher than expected cell viability, even at high concentrations of a cytotoxic compound co-administered with this compound.
-
A color change in the MTT reagent in cell-free wells containing this compound.
Potential Cause: this compound, like other flavonoids, can directly reduce the MTT tetrazolium salt to its colored formazan product, a reaction that is typically attributed to cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.
Troubleshooting Steps & Solutions:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Solutions:
-
Use an Alternative Viability Assay:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less susceptible to interference from reducing compounds.
-
DRAQ7 Viability Assay: This is a fluorescence-based assay that uses a far-red emitting dye that only enters non-viable cells. This method is a good alternative for colored compounds like some flavonoids.[1]
-
Trypan Blue Exclusion Assay: A manual cell counting method that directly assesses cell membrane integrity.[2]
-
-
Modify the MTT Protocol:
-
Before adding the MTT reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound. This can minimize the direct reduction of MTT by the compound.
-
Issue 2: Overestimation of Protein Concentration in Bradford or Lowry Assays
Symptoms:
-
Higher protein concentration than expected.
-
A color change is observed when this compound is added to the protein assay reagent in the absence of any protein.
Potential Cause: Flavonoids can interact with the Coomassie dye used in the Bradford assay, leading to a color change and an overestimation of the protein concentration.[3][4] In the Lowry assay, the phenolic structure of this compound can reduce the Folin-Ciocalteu reagent, also causing interference.
Troubleshooting Steps & Solutions:
Caption: Troubleshooting workflow for protein assay interference.
Detailed Solutions:
-
Sample Cleanup Prior to Assay:
-
Acetone or Trichloroacetic Acid (TCA)/Acetone Precipitation: These methods effectively precipitate proteins while leaving smaller molecules like this compound in the supernatant, which can then be discarded. The protein pellet is then resolubilized in a buffer compatible with the protein assay.
-
-
Use an Alternative Protein Assay:
-
While many protein assays are susceptible to some form of interference, understanding the nature of the interference can guide the choice of an alternative. However, for compounds like this compound, sample cleanup is often the most reliable approach.
-
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the interference potential based on studies of structurally similar flavonoids, such as quercetin. This data should be used as a guide to anticipate potential interference from this compound.
Table 1: Interference of Flavonoids in Cell Viability Assays
| Assay | Interfering Flavonoid | Concentration | Observed Effect | Reference |
| MTT | Quercetin, Luteolin | 200 µg/ml | Direct reduction of MTT in a cell-free system, leading to a significant increase in absorbance. | [4] |
| MTT | Kaempferol, Resveratrol | Not specified | Instantaneous formazan formation in the absence of cells. |
Table 2: Interference of Flavonoids in Protein Quantification Assays
| Assay | Interfering Flavonoid | Flavonoid Concentration | Protein Concentration | Observed Effect | Reference |
| BCA | Quercetin | 10 µM | 125 µg/ml | ~390% overestimation of protein concentration. | [3] |
| BCA | Quercetin | 10 µM | 500 µg/ml | ~96% overestimation of protein concentration. | [3] |
| BCA | Quercetin | 1 µM | 125 µg/ml | ~150% overestimation of protein concentration. | [3] |
| Lowry | Various Flavonoids | >5 µM | 25-250 µg/ml | Significant overestimation of protein concentration. | [3] |
Experimental Protocols
Protocol 1: Acetone Precipitation of Protein Samples to Remove this compound
This protocol is designed to remove small molecule contaminants like this compound from protein samples before quantification.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge (capable of >13,000 x g)
-
Buffer for protein resuspension (compatible with downstream assay)
Procedure:
-
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add 4 volumes of ice-cold acetone (400 µL) to the protein sample.
-
Vortex briefly to mix and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the acetone and dissolved this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., Bradford assay).
Protocol 2: Control Experiment to Test for this compound Interference in a Luciferase Assay
This protocol helps determine if this compound directly affects the luciferase enzyme or the luminescent signal.
Materials:
-
This compound stock solution
-
Luciferase assay buffer and substrate
-
Purified luciferase enzyme (commercially available)
-
Luminometer plate (white, opaque)
-
Luminometer
Procedure:
-
Prepare a dilution series of this compound in the luciferase assay buffer. Include a buffer-only control.
-
In a white luminometer plate, add a constant amount of purified luciferase enzyme to each well.
-
Add the different concentrations of the this compound dilution series to the wells containing the luciferase enzyme.
-
Initiate the luminescent reaction by adding the luciferase substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence signal in a luminometer.
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the buffer-only control. A significant decrease in signal suggests that this compound may be inhibiting the luciferase enzyme or quenching the light signal. An increase could indicate stabilization of the enzyme.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound interference in common assays.
References
- 1. reframeDB [reframedb.org]
- 2. goldbio.com [goldbio.com]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tectoroside Resistance in Cell Lines
Disclaimer: Direct experimental evidence for tectoroside resistance in cell lines is limited in the current scientific literature. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to related flavonoid glycosides and phytoestrogens. The experimental protocols and data presentation formats are provided as a general framework for researchers encountering resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a flavonoid glycoside, a class of compounds known for their potential anti-cancer properties. As a phytoestrogen, it can exert effects through estrogen receptors (ERs).[1][2] The precise anti-cancer mechanism of this compound is not fully elucidated but is thought to involve the modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.[3][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or resistance, to this compound can arise from several factors, similar to other flavonoid compounds.[5][6] These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can actively pump this compound out of the cell.[6][7]
-
Altered drug metabolism: Changes in the expression of metabolic enzymes can lead to the inactivation of this compound.
-
Target modification: Alterations in the expression or function of this compound's molecular targets, such as estrogen receptors or other signaling proteins, can reduce its efficacy.[1]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and override the cytotoxic effects of this compound.[6]
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or SRB assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Your cells may have developed acquired resistance to this compound over time. This can be due to the selection of a subpopulation of cells with inherent resistance mechanisms or the induction of resistance-conferring genetic or epigenetic changes.
Suggested Solutions:
-
Verify Resistance:
-
Perform a dose-response curve with a wide range of this compound concentrations on both the suspected resistant and the parental cell lines.
-
Calculate and compare the IC50 values. A fold-change of 2 or higher is generally considered significant.
-
-
Investigate Efflux Pump Overexpression:
-
Experiment: Perform a Western blot or qPCR to check the expression levels of common ABC transporters like P-glycoprotein (MDR1/ABCB1).
-
Experiment: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Resistant cells will show lower intracellular fluorescence.
-
Solution: If P-gp is overexpressed, consider co-treatment with a P-gp inhibitor like verapamil or cyclosporine A.
-
-
Assess Pro-Survival Signaling:
-
Experiment: Perform Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR).
-
Solution: If the PI3K/Akt pathway is activated, consider co-treatment with a specific inhibitor of this pathway (e.g., LY294002).
-
Data Presentation: this compound IC50 Values
The following table is a template for presenting your experimental data. The values are hypothetical and for illustrative purposes only.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 15.2 ± 1.8 | 1.0 |
| This compound-Resistant MCF-7 | 85.7 ± 5.3 | 5.6 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein and p-Akt
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-glycoprotein (1:1000), p-Akt (Ser473) (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Diagram 1: Potential Mechanisms of this compound Resistance
Caption: Potential mechanisms leading to this compound resistance in cancer cells.
Diagram 2: Troubleshooting Workflow for this compound Resistance
Caption: A step-by-step workflow for troubleshooting this compound resistance.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Phytoestrogens for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 6. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Tectoroside Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectoroside (also known as acteoside).
FAQs & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound.
1. Solubility and Stability
-
Question: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Answer: this compound, like many flavonoids, can have limited aqueous solubility. Here are some troubleshooting steps:
-
Initial Dissolution in Organic Solvent: First, dissolve the this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.
-
Working Concentration: Dilute the stock solution into your aqueous experimental buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid affecting your biological system.
-
pH Adjustment: The stability of some flavonoids can be pH-dependent. Check the pH of your buffer, as extreme pH values can lead to degradation.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the final buffer.
-
-
Question: How stable is this compound in solution?
Answer: The stability of flavonoids in solution can be influenced by factors like pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in the dark at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Experimental Artifacts and Interference
-
Question: My results are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.
-
Reagent Quality: Use high-quality reagents and ensure they have not expired.
-
Cell Culture Conditions: If working with cells, variations in cell passage number, density, and health can significantly impact results. Standardize your cell culture protocols.
-
Incubation Times: Adhere strictly to specified incubation times as variations can alter the observed effects.
-
-
Question: I suspect this compound is interfering with my colorimetric/fluorometric assay. How can I confirm and mitigate this?
Answer: Flavonoids can interfere with certain assays due to their inherent properties.[1][2]
-
Control for Intrinsic Absorbance/Fluorescence: Run a control sample containing only the assay buffer and this compound (at the same concentration as your experimental samples) without the analyte or cells. Subtract this background reading from your experimental values.
-
Assay-Specific Interference: Some flavonoids can directly react with assay reagents. For example, in protein quantification assays like the BCA or Lowry assays, flavonoids can reduce Cu2+ to Cu1+, leading to an overestimation of protein concentration.[1][2] To address this, consider using a dye-binding assay like the Bradford assay, which may be less susceptible to this type of interference.
-
Redox-Active Compounds: In assays measuring oxidative stress (e.g., DCFH-DA), the antioxidant properties of this compound can interfere. Include appropriate controls, such as a known antioxidant, to validate your assay.
-
3. Controls
-
Question: What are the essential positive and negative controls for my this compound experiment?
Answer: The choice of controls is crucial for validating your results.
-
Vehicle Control (Negative Control): This is essential. Treat a set of cells or a reaction with the same volume of the vehicle (e.g., DMSO or ethanol in buffer) used to dissolve the this compound. This ensures that any observed effects are due to the this compound and not the solvent.
-
Positive Control: The positive control will depend on the specific assay.
-
Anti-inflammatory Assays: If you are investigating the anti-inflammatory effects of this compound by inhibiting LPS-induced inflammation, a positive control would be cells treated with LPS alone to demonstrate the inflammatory response. Another positive control could be a known anti-inflammatory drug.
-
Neuroprotective Assays: In a neurotoxicity model using a substance like 6-hydroxydopamine (6-OHDA), the positive control for neurotoxicity would be cells treated with 6-OHDA alone.
-
Antioxidant Assays: A well-characterized antioxidant like ascorbic acid or Trolox can be used as a positive control.
-
-
Untreated Control: This group receives no treatment and serves as a baseline for cell health or basal activity levels.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro assays investigating the bioactivity of this compound (acteoside).
Table 1: Anti-inflammatory Activity
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Protein Denaturation | Egg Albumin | Heat | 10-50 µg/mL | Inhibition of denaturation | [3] |
| Nitric Oxide (NO) Production | Primary Rat Chondrocytes | IL-1β | Not specified | Suppression of NO production | [4] |
| Prostaglandin E2 (PGE2) Production | Primary Rat Chondrocytes | IL-1β | Not specified | Suppression of PGE2 production | [4] |
Table 2: Antioxidant Activity
| Assay | Method | This compound Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Spectrophotometry | 10-50 µg/mL | Radical scavenging activity | [3] |
| Hydroxyl Radical Scavenging | Spectrophotometry | 10-50 µg | Scavenging of hydroxyl free radicals | [3] |
Table 3: Neuroprotective Activity
| Assay | Cell Type | Toxin | this compound Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Cell Viability (MTT) | SH-SY5Y | 6-OHDA | Not specified | Protection against 6-OHDA-induced cell death |[5] | | Dopaminergic Neuron Damage | Zebrafish | 6-OHDA | Not specified | Protection of dopaminergic neurons |[5] |
Experimental Protocols
1. In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
-
Materials:
-
This compound stock solution
-
Fresh hen's egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Spectrophotometer
-
-
Procedure:
-
Prepare the reaction mixture consisting of 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Add 2.0 mL of varying concentrations of this compound to the reaction mixture.
-
A control group should be prepared with 2.0 mL of the vehicle instead of the this compound solution.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
2. In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the radical scavenging activity of this compound.
-
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add 1.0 mL of the this compound solution to 1.0 mL of the DPPH solution.
-
A control is prepared by adding 1.0 mL of methanol to 1.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
3. In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This assay determines the ability of this compound to protect neuronal cells from toxin-induced cell death.
-
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Neurotoxin (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Introduce the neurotoxin (e.g., 6-OHDA) to induce cell death, and co-incubate with this compound for 24-48 hours.
-
Include the following controls: untreated cells, cells treated with the vehicle only, and cells treated with the neurotoxin only.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside Counteracts Interleukin-1 β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF κ B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tectoroside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification process of Tectoroside.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q: What are the recommended starting materials for large-scale this compound purification?
A: The rhizomes of Belamcanda chinensis (leopard lily) and Iris tectorum are common natural sources for this compound and its aglycone, Tectorigenin.[1][2] For large-scale operations, sourcing high-quality, authenticated raw material is crucial to ensure consistent yield and purity.
Q: What are the primary methods for extracting this compound from plant material?
A: Hot-high pressure solvent extraction using water and ethanol has been patented as a high-yield method for extracting Tectoridin (a closely related glucoside) and Tectorigenin.[2] Conventional methods often involve reflux extraction with methanol or ethanol. The choice of solvent and extraction parameters should be optimized for scale.
Q: Which chromatographic techniques are suitable for scaling up this compound purification?
A: Several techniques can be employed, with the choice depending on the desired scale, purity requirements, and available equipment.
-
Macroporous Resin Chromatography: This is a widely used technique for the initial enrichment and purification of flavonoids from crude extracts due to its high adsorption capacity, cost-effectiveness, and ease of regeneration.[3][4][5][6]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption. It has been successfully used for the preparative isolation of Tectoridin.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final polishing step.[8][9][10][11]
Troubleshooting Common Purification Issues
Q: My this compound yield is low during scale-up. What are the potential causes and solutions?
A: Low yield during scale-up can be attributed to several factors:
-
Inefficient Extraction: Ensure that the solvent-to-solid ratio, extraction time, and temperature are optimized for the larger batch size. The particle size of the raw material can also impact extraction efficiency.
-
Suboptimal Chromatography Conditions: The loading capacity of the chromatographic resin may be exceeded. It is essential to determine the dynamic binding capacity of your chosen resin at the process scale. Elution parameters such as solvent composition, pH, and flow rate may also need to be re-optimized.
-
Product Degradation: this compound, like many flavonoids, may be susceptible to degradation under certain pH and temperature conditions. Assess the stability of your product throughout the process.
Q: I am observing significant peak tailing and poor resolution in my preparative HPLC. How can I improve this?
A: Peak tailing and poor resolution in preparative HPLC can be addressed by:
-
Optimizing Mobile Phase Composition: Adjusting the solvent strength and pH of the mobile phase can significantly impact peak shape. The use of volatile buffers can be advantageous for easier removal from the final product.[8]
-
Reducing Column Overload: Injecting a smaller sample volume or a more dilute sample can improve peak shape.
-
Adjusting Flow Rate: Lowering the flow rate can sometimes improve resolution, but this will also increase the run time.
-
Column Choice: Ensure the column chemistry and particle size are appropriate for your separation.
Q: How can I identify and remove impurities during this compound purification?
A: Impurity identification and removal are critical for obtaining a high-purity final product.
-
Analytical Method Development: A validated, stability-indicating analytical HPLC method is essential to track the purity of this compound and identify potential impurities throughout the purification process.
-
Forced Degradation Studies: Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light can help to generate potential degradation products.[12][13][14][15][16] These can then be characterized and monitored during the purification process.
-
Orthogonal Purification Steps: Employing multiple purification techniques that separate based on different principles (e.g., polarity, ion exchange, size) can effectively remove a wider range of impurities.
Stability and Storage
Q: What are the critical factors affecting the stability of this compound?
A: While specific stability data for this compound is limited, flavonoids, in general, are sensitive to:
-
pH: Both acidic and basic conditions can lead to hydrolysis of the glycosidic bond or degradation of the flavonoid structure.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenolic structure.
It is highly recommended to perform stability studies under various conditions to determine the optimal storage and handling parameters for your purified this compound.[17][18][19][20]
Experimental Protocols
Preparative Isolation of Tectoridin using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a method for the preparative isolation of isoflavones from Belamcanda chinensis.[7]
-
Sample Preparation:
-
Extract the dried and powdered rhizomes of Belamcanda chinensis with methanol.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
HSCCC System and Solvent System:
-
Utilize a preparative HSCCC instrument.
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v/v/v/v).
-
Thoroughly degas both the upper and lower phases before use.
-
-
Separation Procedure:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Rotate the column at a specified speed (e.g., 800-900 rpm).
-
Pump the lower phase into the column as the mobile phase at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a mixture of the upper and lower phases.
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Fraction Analysis and Purification:
-
Analyze the collected fractions by analytical HPLC to identify those containing Tectoridin.
-
Pool the Tectoridin-rich fractions and concentrate them.
-
Further purification can be achieved using techniques like preparative HPLC if necessary.
-
| Parameter | Value/Description | Reference |
| Instrument | Preparative High-Speed Counter-Current Chromatography | [7] |
| Solvent System | n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) | [7] |
| Stationary Phase | Upper phase of the solvent system | [7] |
| Mobile Phase | Lower phase of the solvent system | [7] |
| Detection | UV Absorbance | [7] |
| Purity Achieved | >97% | [7] |
Signaling Pathways and Biological Activity
This compound and related isoflavonoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[21][22][23][24] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are downstream targets of the NF-κB pathway.[]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation.[26][27][28][29] Some flavonoids can modulate MAPK signaling, leading to a reduction in the inflammatory response.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation.[30][31][32][33][34] Dysregulation of this pathway is implicated in various diseases.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. Anti-angiogenic and anti-tumor activities of isoflavonoids from the rhizomes of Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 3. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition [frontiersin.org]
- 7. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. agilent.com [agilent.com]
- 11. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 18. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-Use Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 20. Trends in stability testing, with emphasis on stability during distribution and storage. | Semantic Scholar [semanticscholar.org]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 26. Pathway interactions between MAPKs, mTOR, PKA, and the glucocorticoid receptor in lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. TOR and MAP kinase pathways synergistically regulate autophagy in response to nutrient depletion in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 31. cusabio.com [cusabio.com]
- 32. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tectoroside: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Tectoroside (also known as Tectoridin), an isoflavone glycoside primarily isolated from the rhizomes of Iris tectorum Maxim.[1] The following sections present a comparative summary of its efficacy against established inflammatory models, detailed experimental protocols for the cited studies, and visual representations of the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Its effects have been benchmarked against untreated controls and standard anti-inflammatory drugs like Dexamethasone. The data presented below summarizes key findings from studies investigating its potential in mitigating inflammatory responses.
In Vitro Anti-inflammatory Effects on Macrophages
RAW 264.7 macrophage cells are a widely used model to study inflammatory responses.[2][3] The following table summarizes the inhibitory effects of this compound on the production of key pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
| Mediator | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) | This compound | 50 µM | Significant reduction in NO production | [4] |
| Nitric Oxide (NO) | This compound | - | Attenuated LPS-up-regulated NO | [5][6] |
| Interleukin-6 (IL-6) | This compound | - | Attenuated LPS-up-regulated IL-6 | [5][6] |
| Interleukin-18 (IL-18) | This compound | - | Attenuated LPS-up-regulated IL-18 | [5][6] |
In Vivo Anti-inflammatory Effects in Animal Models
The anti-inflammatory potential of this compound has been validated in rodent models of systemic inflammation and rheumatoid arthritis.
LPS-Induced Endotoxic Shock in Mice:
| Parameter | Treatment Group | Dosage | Result | Reference |
| TNF-α (serum) | Tectoridin | 25, 50, 100 mg/kg | Dose-dependent decrease compared to LPS group | [7] |
| IL-6 (serum) | Tectoridin | 25, 50, 100 mg/kg | Dose-dependent decrease compared to LPS group | [7] |
| IL-1β (serum) | Tectoridin | 25, 50, 100 mg/kg | Dose-dependent decrease compared to LPS group | [7] |
| Lung Injury Score | Tectoridin | 50, 100 mg/kg | Significant reduction in injury score compared to LPS group | [7] |
| Liver Injury Score | Tectoridin | 50, 100 mg/kg | Significant reduction in injury score compared to LPS group | [7] |
| Kidney Injury Score | Tectoridin | 50, 100 mg/kg | Significant reduction in injury score compared to LPS group | [7] |
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice:
| Parameter | Treatment Group | Dosage | Result | Reference |
| Paw Swelling | Tectoridin | - | Significantly decreased paw and joint swelling | [8] |
| Immune Organ Index | Tectoridin | - | Significantly decreased the increased immune organ index | [8] |
| Synovial Pathology | Tectoridin | - | Alleviated lesions of ankle joints and synovial tissues | [8] |
| IL-1β (serum) | Tectoridin | - | Dose-dependent decrease in pro-inflammatory factors | [8] |
| IL-6 (serum) | Tectoridin | - | Dose-dependent decrease in pro-inflammatory factors | [8] |
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with Lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitric oxide (NO) is measured using the Griess reagent assay. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6]
-
Western Blot Analysis: To investigate the underlying signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[7][8]
In Vivo: LPS-Induced Endotoxic Shock in Mice
-
Animals: Male BALB/c mice (6-8 weeks old) are used for the study.
-
Treatment: Mice are randomly divided into several groups: a control group, an LPS-only group, this compound treatment groups (e.g., 25, 50, 100 mg/kg, administered intraperitoneally), and a positive control group (e.g., Dexamethasone).
-
Induction of Endotoxemia: One hour after the administration of this compound or Dexamethasone, mice are injected with a lethal dose of LPS (e.g., 15 mg/kg, intraperitoneally) to induce endotoxic shock.
-
Sample Collection and Analysis: After a specified time (e.g., 6 hours), blood samples are collected to measure serum levels of TNF-α, IL-6, and IL-1β using ELISA. Lung, liver, and kidney tissues are harvested for histopathological examination (H&E staining) and Western blot analysis to assess tissue damage and protein expression in signaling pathways.[5][7]
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar rats are typically used for this model.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized inflammation and edema.[9][10][11]
-
Treatment: this compound, a vehicle control, and a positive control drug (e.g., Indomethacin) are administered to different groups of rats, usually 30-60 minutes before the carrageenan injection.[9]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group.[9]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified are the inhibition of the Toll-like Receptor 4 (TLR4)-Nuclear Factor-kappa B (NF-κB)/NLRP3 inflammasome pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. RAW 264.7 Cells [cytion.com]
- 3. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tectoridin exhibits anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Tectoroside vs. Tectorigenin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of tectoroside and its aglycone, tectorigenin. This compound, a glycoside, and tectorigenin, a flavonoid, are both derived from the dried rhizome of Belamcanda chinensis (L.) DC. While structurally related, the presence of a glucose moiety on this compound significantly influences its biological efficacy compared to tectorigenin. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and visualizes relevant signaling pathways.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological activities of this compound and tectorigenin. It is consistently observed that tectorigenin, the aglycone form, exhibits more potent biological effects than its glycoside counterpart, this compound.
| Table 1: Anti-inflammatory Activity | |
| Assay | This compound (Tectoridin) |
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) | Less active than tectorigenin |
| Inhibition of Prostaglandin E2 (PGE2) Production | Less potent inhibitor |
| Table 2: Antioxidant Activity | |
| Assay | This compound (Tectoridin) |
| DPPH Radical Scavenging Activity | Less active than tectorigenin |
| Superoxide Anion Radical Scavenging | Less active than tectorigenin |
| Hydroxyl Radical Scavenging | Less active than tectorigenin |
| Table 3: Anti-Cancer Activity (IC50 Values) | |
| Cell Line | This compound (Tectoridin) |
| Prostate Cancer (PC-3) | Data not available |
| Prostate Cancer (LNCaP) | Data not available |
| Breast Cancer (MCF-7) | Data not available |
| Breast Cancer (MDA-MB-231) | Data not available |
| Ovarian Cancer (A2780) | Data not available |
| Hepatocellular Carcinoma (HepG2) | Data not available |
| Table 4: Neuroprotective Activity | |
| Assay | This compound (Tectoridin) |
| Protection against H2O2-induced oxidative stress in PC12 cells | Downregulates Bax, caspase-3, and caspase-9; upregulates Bcl-2 |
| Inhibition of Caspase-3 Activity | Downregulates expression |
Key Signaling Pathways
Tectorigenin exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis. This compound is believed to act through similar pathways, albeit with reduced efficacy.
Tectoroside and Its Analogs: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tectoroside and its key analogs, supported by experimental data. This compound, an isoflavone glycoside, and its derivatives are emerging as promising candidates in therapeutic research due to their diverse biological activities.
This guide delves into the comparative efficacy of this compound and its primary analog, Tectorigenin, across several key therapeutic areas: antioxidant, anti-inflammatory, and anti-cancer activities. The data presented herein is collated from various preclinical studies to aid in evaluating their potential for further drug development.
Comparative Biological Activity: this compound vs. Tectorigenin
This compound is the 7-O-glucoside of Tectorigenin.[1][2] The primary difference in their structure is the presence of a glucose moiety on this compound, which is absent in Tectorigenin. This structural difference significantly impacts their biological activity, with the aglycone form, Tectorigenin, often exhibiting more potent effects. This is attributed to the fact that Tectoridin can act as a prodrug, being metabolized by intestinal bacteria into the more active Tectorigenin.[3]
Antioxidant Activity
Both this compound and its aglycone, Tectorigenin, demonstrate notable antioxidant properties by scavenging free radicals.[4] However, studies consistently indicate that Tectorigenin possesses superior antioxidant capabilities.
In one study, Tectorigenin at a concentration of 10 μg/mL showed significant intracellular Reactive Oxygen Species (ROS) scavenging activity (63.2 ± 2.3%) and DPPH radical scavenging activity (54.3 ± 2.3%), which was superior to Tectoridin.[4] Tectorigenin also enhances the activity of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPx), and superoxide dismutase (SOD).[4]
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| Tectorigenin | Intracellular ROS Scavenging | 63.2 ± 2.3% at 10 µg/mL | [4] |
| Tectoridin | Intracellular ROS Scavenging | Less potent than Tectorigenin | [4] |
| Tectorigenin | DPPH Radical Scavenging | 54.3 ± 2.3% at 10 µg/mL | [4] |
| Tectoridin | DPPH Radical Scavenging | Less potent than Tectorigenin | [4] |
Anti-inflammatory Activity
Isoflavones are recognized for their anti-inflammatory properties, and both this compound and Tectorigenin contribute to this effect.[5] The mechanism often involves the modulation of key inflammatory pathways. Tectorigenin has been shown to have a more potent inhibitory effect on prostaglandin E2 production than Tectoridin.[3][6] Isoflavones, in general, can suppress the production of nitric oxide (NO) by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).[5]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Biological Effect | Observation | Reference |
| Tectorigenin | Prostaglandin E2 Production | More potent inhibition | [3][6] |
| Tectoridin | Prostaglandin E2 Production | Less potent inhibition | [3][6] |
| Isoflavones (General) | NO Production (LPS-stimulated macrophages) | Dose-dependent suppression | [5] |
Anti-cancer Activity
The anti-cancer potential of isoflavonoids is a significant area of research.[7][8][9] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[10] The structural similarity of isoflavones to estrogen allows them to interact with estrogen receptors, potentially blocking the effects of more potent estrogens and playing a role in preventing hormone-related cancers.[5][8]
While direct comparative quantitative data for the anti-cancer activity of this compound and Tectorigenin is not abundant in the provided search results, the general trend of aglycones being more active suggests Tectorigenin would likely exhibit stronger anti-cancer effects. For instance, the isoflavone Genistein, which is structurally related to Tectorigenin, has been shown to inhibit the growth of various cancer cell lines.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (this compound, Tectorigenin) are dissolved in a suitable solvent (e.g., DMSO, methanol) to create various concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., breast cancer cell line MCF-7, prostate cancer cell line PC-3) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound, Tectorigenin) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at a wavelength of around 570 nm using a plate reader.
-
Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding.
References
- 1. Tectoridin | C22H22O11 | CID 5281810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tectoridin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tectoroside Quantification: HPLC-UV, LC-MS, and HPTLC Methods
In the realm of phytochemical analysis, accurate and reliable quantification of bioactive compounds is paramount for researchers, scientists, and professionals in drug development. Tectoroside, a key isoflavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). We present a comparative summary of their performance, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
General Workflow for this compound Quantification
The quantification of this compound from a plant matrix typically follows a standardized workflow, from sample preparation to final data analysis. The following diagram illustrates the key stages involved in this process.
Comparative Performance of Quantification Methods
The choice of an analytical method is often dictated by a balance of sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and HPTLC for the quantification of compounds structurally similar to this compound, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.990[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 78.1 ng/mL | 40.90 ng/band[3] |
| Limit of Quantification (LOQ) | 10-25 ng/mL[4] | 1.64 ng/mL[2] | 123.94 ng/band[3] |
| Accuracy (% Recovery) | 93.84 - 100.06%[1] | 92.3 - 113.0%[2] | 98.15 - 101.56%[3] |
| Precision (% RSD) | < 2%[1] | < 9.23%[2] | < 2%[3] |
| Selectivity | Moderate | High | Moderate to High |
| Cost | Low to Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Detailed Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS, and HPTLC. These protocols are based on established methods for analogous compounds and can be adapted for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phytochemicals. It offers a good balance between performance and cost.
a. Sample Preparation (Extraction)
-
Maceration: Dried and powdered plant material (1 g) is extracted with 20 mL of methanol by maceration for 24 hours at room temperature.
-
Filtration: The extract is filtered through Whatman No. 1 filter paper.
-
Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Reconstitution: The dried extract is reconstituted in 10 mL of the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions
-
Instrument: Agilent 1220 Infinity LC with UV detector.[5]
-
Column: Zorbax Phenyl, 250 × 4.6 mm, 5.0 µm.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program can be optimized for this compound separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 254 nm.[5]
c. Method Validation The method should be validated according to ICH Q2 (R1) guidelines for linearity, accuracy, precision, LOD, and LOQ.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
a. Sample Preparation (Protein Precipitation for Plasma Samples)
-
Precipitation: To 100 µL of plasma, add 300 µL of methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-resolution mass spectrometer such as the Orbitrap Exploris 120 can be used.[7]
-
Column: Capcell Pak C18 column (2.0 × 50 mm, 5 µm).[2]
-
Mobile Phase: An isocratic mobile phase of methanol and 10 mM ammonium acetate buffer (70:30, v/v).[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).[2]
-
Detection: Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions specific for this compound and the internal standard. For a related compound, tubuloside B, the transition was m/z 665.1 → 160.9.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high-throughput analysis at a lower cost compared to HPLC and LC-MS.[8]
a. Sample and Standard Preparation
-
Extraction: Prepare the sample extract as described for the HPLC-UV method.
-
Standard Solutions: Prepare a stock solution of this compound standard in methanol and dilute to obtain a series of standard solutions of different concentrations.
b. Chromatographic Conditions
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.[3]
-
Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands on the HPTLC plate using a CAMAG Linomat 5 applicator.[8]
-
Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid can be optimized for the separation of this compound.[3]
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate using a densitometer at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).[3]
c. Validation The HPTLC method should be validated for linearity, precision, accuracy, LOD, and LOQ to ensure reliable quantification.[9]
References
- 1. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Qualitative HPTLC phytochemical profiling of Careya arborea Roxb. bark, leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside in Neuroinflammation: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tectoroside, a natural flavonoid, against standard anti-inflammatory drugs—dexamethasone (a corticosteroid) and ibuprofen (a non-steroidal anti-inflammatory drug, NSAID)—in the context of neuroinflammation. This document synthesizes available experimental data to offer an objective comparison of their performance, details the experimental methodologies used in key studies, and visualizes the involved signaling pathways.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Current treatment strategies often rely on corticosteroids and NSAIDs to mitigate the inflammatory response. This compound, a compound isolated from the rhizome of Belamcanda chinensis, has demonstrated potent anti-inflammatory properties, positioning it as a potential therapeutic alternative. This guide directly compares the efficacy of this compound with dexamethasone and ibuprofen, focusing on their ability to suppress key inflammatory mediators in preclinical models of neuroinflammation. While direct comparative studies on this compound are limited, data from studies on the structurally related compound isoacteoside are utilized here to provide a preliminary assessment of efficacy.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the inhibition of key pro-inflammatory cytokines by this compound (represented by isoacteoside), dexamethasone, and ibuprofen in lipopolysaccharide (LPS)-induced neuroinflammation models.
Table 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Treatment | Model | Dosage | TNF-α Inhibition (%) | Source |
| Isoacteoside | LPS-stimulated BV-2 microglia | 40 µM | ~55% | [1] |
| Dexamethasone | LPS-stimulated RAW264.7 macrophages | 1 µM | >90% | [2] |
| Ibuprofen | LPS-stimulated primary microglia | 100 µM | ~50% | [3] |
Table 2: Inhibition of Interleukin-1beta (IL-1β) Production
| Treatment | Model | Dosage | IL-1β Inhibition (%) | Source |
| Isoacteoside | LPS-stimulated BV-2 microglia | 40 µM | ~60% | [1] |
| Dexamethasone | LPS-stimulated rat brain | 0.5 mg/kg | >90% | [4] |
| Ibuprofen | Hypoxia-ischemia induced brain injury in rats | 50 mg/kg | Significant reduction | [5] |
Table 3: Inhibition of Nitric Oxide (NO) Production
| Treatment | Model | Dosage | NO Inhibition (%) | Source |
| Isoacteoside | LPS-stimulated BV-2 microglia | 40 µM | ~70% | [1] |
| Dexamethasone | LPS-stimulated BV-2 microglia | 1 µM | Significant reduction | [6] |
| Ibuprofen | LPS-stimulated BV-2 microglia | 100 µM | Not reported |
Experimental Protocols
The data presented above are derived from in vitro and in vivo studies employing a lipopolysaccharide (LPS)-induced model of neuroinflammation. The general experimental workflow is as follows:
Experimental Workflow. A generalized workflow for in vitro and in vivo models of LPS-induced neuroinflammation.
Key Methodological Details:
-
Cell Culture: Murine microglial cell lines (e.g., BV-2) or primary microglial cells are commonly used. Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
LPS Stimulation: Lipopolysaccharide from E. coli is used to induce an inflammatory response. Typical concentrations range from 100 ng/mL to 1 µg/mL for in vitro studies.
-
Drug Treatment: Cells are typically pre-treated with the test compounds (this compound, dexamethasone, or ibuprofen) for 1-2 hours before LPS stimulation.
-
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are frequently used.
-
LPS Administration (In Vivo): LPS is administered via intraperitoneal (i.p.) injection at doses ranging from 250 µg/kg to 5 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[7]
-
Drug Administration (In Vivo): Test compounds are administered prior to or following the LPS challenge, depending on the study design (prophylactic or therapeutic). Routes of administration include oral gavage, intraperitoneal injection, or intravenous injection.
-
Measurement of Inflammatory Markers:
-
TNF-α and IL-1β: Levels in cell culture supernatants or brain homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO): Measured indirectly by quantifying nitrite levels in the culture medium using the Griess reagent.
-
Gene Expression: mRNA levels of inflammatory cytokines are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Protein levels of inflammatory mediators and signaling molecules are assessed by Western blotting.
-
Microglial Activation: Visualized and quantified by immunohistochemistry using markers such as Iba1.
-
Signaling Pathways
The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound, and its related compound isoacteoside, exert their anti-neuroinflammatory effects primarily by inhibiting the activation of microglia and suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.
This compound's Mechanism. Inhibition of the NF-κB pathway by this compound.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB.[8]
References
- 1. High-dose dexamethasone regulates microglial polarization via the GR/JAK1/STAT3 signaling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory Mechanisms of Neurodegeneration in Toxin-Based Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone and betamethasone protect against LPS-induced brain damage in the neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen inhibits neuroinflammation and attenuates white matter damage following hypoxia-ischemia in the immature rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial glucocorticoid receptors play a pivotal role in regulating dopaminergic neurodegeneration in parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
Tectoroside Bioactivity: A Comparative Guide for Researchers
An In-Depth Analysis of Tectoroside's Biological Effects Across Various Cell Lines
This compound, a natural isoflavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's bioactivity across different cell lines, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's therapeutic potential.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in various studies to quantify this effect.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 27.32 ± 0.24 | [1] |
| HeLa | Cervical Cancer | 31.01 ± 1.93 | [1] |
| A549 | Lung Cancer | 31.77 ± 3.06 | [1] |
| HepG2 | Liver Cancer | 53.05 ± 3.15 | [1] |
Note: The IC50 values presented above are for a total flavone extract containing this compound as a major component.[1] Further studies are needed to determine the precise IC50 values of isolated this compound.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily investigated in macrophage cell lines such as RAW 264.7. A key mechanism of its anti-inflammatory action is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. The IC50 value for NO inhibition provides a quantitative measure of this activity. A related compound, tectorigenin, has been shown to inhibit NO production with an IC50 of 23 µM in LPS-activated RAW 264.7 cells, and this effect is attributed to the reduction of inducible nitric oxide synthase (iNOS) expression.[2]
Antioxidant Activity
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Anti-Cancer Signaling Pathways
In cancer cells, this compound is believed to induce apoptosis (programmed cell death) through the activation of caspase cascades.
Figure 1: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
Anti-Inflammatory Signaling Pathway
In macrophages, this compound's anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.[1]
-
Remove the medium and add 100 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell proliferation by 50% compared to untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound on the NF-κB pathway, the levels of key proteins such as phosphorylated p65 and IκBα can be measured.
Protocol:
-
Treat RAW 264.7 cells with this compound and/or LPS.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect and quantify the protein bands.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its multifaceted bioactivities, including anti-cancer, anti-inflammatory, and antioxidant effects. The data presented in this guide highlight its efficacy across various cell lines and provide insights into its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside In Vivo: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of Tectoroside's therapeutic potential across multiple disease models, including metabolic syndrome, alcohol-induced toxicity, and Alzheimer's disease. Through a comparative analysis with established therapeutic alternatives, this document offers a critical evaluation of this compound's efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a naturally occurring isoflavone glycoside, has demonstrated significant therapeutic promise in various preclinical in vivo studies. In a high-fat diet and streptozotocin (HFD-STZ)-induced rat model of metabolic syndrome, Tectoridin (the glycoside form of this compound) has been shown to improve key metabolic parameters. It also exhibits protective effects in models of acute alcohol toxicity by accelerating alcohol clearance. Furthermore, in an amyloid-beta-induced rat model of Alzheimer's disease, this compound shows neuroprotective effects by modulating apoptotic pathways and reducing oxidative stress. This guide provides a direct comparison of these effects with those of Metformin, Acamprosate, and Memantine, the respective standard-of-care or investigational drugs for these conditions.
Comparison with Alternatives
Metabolic Syndrome: this compound vs. Metformin
This compound demonstrates comparable efficacy to Metformin in improving metabolic health in a HFD-STZ-induced rat model. The following table summarizes the key findings:
| Parameter | This compound Treatment | Metformin Treatment |
| Body Weight | Significant reduction in Body Mass Index (BMI)[1] | Significant reduction in body weight compared to untreated diabetic rats.[2] |
| Fasting Blood Glucose | Significant reduction in blood glucose levels.[1] | Significant improvement in fasting blood glucose levels.[2][3] |
| Lipid Profile | Significant reduction in total cholesterol and LDL; increase in HDL.[1] | Significant improvements in serum lipid levels.[2][3] |
| Insulin Resistance | Improvement suggested by overall metabolic profile. | Known to improve insulin sensitivity. |
Alcohol-Induced Toxicity: this compound vs. Acamprosate
This compound has been evaluated for its ability to mitigate the effects of acute alcohol intoxication, while Acamprosate is primarily used to reduce alcohol consumption in dependent subjects.
| Parameter | This compound Treatment | Acamprosate Treatment |
| Alcohol Clearance | Showed a strong clearance rate of ethanol in a dose-dependent manner.[4] | Reduces alcohol intake in alcohol-dependent rats.[1][5] |
| Mechanism of Action | Not fully elucidated in the context of alcohol clearance. | Thought to modulate glutamatergic neurotransmission.[6] |
Alzheimer's Disease: this compound vs. Memantine
This compound shows promise in a neuroinflammation and apoptosis-driven model of Alzheimer's disease, while Memantine is an established NMDA receptor antagonist used for symptomatic treatment.
| Parameter | This compound Treatment | Memantine Treatment |
| Cognitive Function | Improvements in spatial learning and memory in an amyloid-beta infused rat model. | Improves cognitive function in various animal models of Alzheimer's disease. |
| Amyloid-beta (Aβ) Pathology | Mitigated Aβ-induced neurodegeneration. | May reduce soluble Aβ levels but does not significantly alter plaque burden. |
| Neuronal Apoptosis | Upregulated anti-apoptotic Bcl-2 and downregulated pro-apoptotic Bax and caspases-3 and -9.[7] | Neuroprotective effects are primarily attributed to NMDA receptor antagonism. |
| Oxidative Stress | Increased levels of antioxidant enzymes SOD and GSH, and reduced MDA content.[7] | Not its primary mechanism of action. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
High-Fat Diet and Streptozotocin (HFD-STZ)-Induced Metabolic Syndrome Rat Model
This model is designed to mimic the pathophysiology of human metabolic syndrome and type 2 diabetes.
-
Animal Selection: Male Wistar or Sprague-Dawley rats, 6-8 weeks old, are commonly used.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.
-
High-Fat Diet (HFD) Induction: Rats are fed a specially formulated high-fat diet (typically 45-60% of calories from fat) for a period of 4 to 8 weeks to induce obesity and insulin resistance.[8][9][10][11]
-
Streptozotocin (STZ) Injection: Following the HFD period, rats are fasted overnight and then receive a single intraperitoneal injection of a low dose of STZ (typically 30-40 mg/kg body weight), freshly dissolved in cold citrate buffer (pH 4.5).[8][9][10][11] This step is to induce partial beta-cell dysfunction.
-
Confirmation of Diabetes: 72 hours after STZ injection, blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
Treatment: Diabetic rats are then randomly assigned to treatment groups and receive daily administration of this compound, Metformin, or a vehicle control via oral gavage for a specified period (e.g., 4 weeks).
-
Outcome Measures: Body weight, food and water intake, fasting blood glucose, and lipid profiles are monitored throughout the study. At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, adipose tissue, pancreas) are collected for biochemical and histopathological analysis.
Acute Alcohol Intoxication Rat Model
This model is used to evaluate the effects of substances on alcohol metabolism and clearance.
-
Animal Selection: Male Wistar rats are typically used.
-
Fasting: Rats are fasted for 12 hours prior to alcohol administration but have free access to water.
-
Alcohol Administration: A solution of ethanol (e.g., 50% v/v) is administered via oral gavage at a specific dose (e.g., 12 ml/kg body weight).
-
Treatment: this compound or a vehicle control is administered, often at a set time point before or after alcohol administration.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after alcohol administration.
-
Blood Alcohol Concentration (BAC) Analysis: BAC is determined using a suitable method, such as gas chromatography, to assess the rate of alcohol clearance.
-
Behavioral Observation: In some protocols, behavioral signs of intoxication and withdrawal may be monitored and scored.[12][13][14]
Amyloid-Beta (Aβ)-Infused Rat Model of Alzheimer's Disease
This model is used to study the neurotoxic effects of amyloid-beta and to screen potential neuroprotective agents.
-
Animal Selection: Adult male Wistar or Sprague-Dawley rats are used.
-
Amyloid-Beta (Aβ) Preparation: Aβ peptides (typically Aβ1-42 or Aβ25-35) are aggregated in vitro to form oligomers or fibrils, which are believed to be the neurotoxic species.[15][16][17][18]
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into a specific brain region, commonly the lateral ventricle or the hippocampus.[15][16][17][18]
-
Aβ Infusion: A solution containing the aggregated Aβ is infused into the brain through the implanted cannula. This can be a single injection or a continuous infusion via an osmotic minipump.[15]
-
Post-operative Care: Animals are allowed to recover from surgery for a period of time (e.g., one week).
-
Treatment: Rats are then treated with this compound, Memantine, or a vehicle control for a specified duration.
-
Behavioral Testing: Cognitive function, particularly spatial learning and memory, is assessed using tasks such as the Morris water maze.[19][20][21][22]
-
Histopathological and Biochemical Analysis: At the end of the study, brains are collected for analysis of neuronal loss, apoptosis markers (e.g., caspase-3), oxidative stress markers, and Aβ plaque deposition.[7]
Conclusion
The in vivo evidence presented in this guide strongly supports the therapeutic potential of this compound in metabolic syndrome, alcohol-induced toxicity, and Alzheimer's disease. Its efficacy is comparable to, and in some aspects potentially superior to, existing therapeutic alternatives. The multi-target nature of this compound, particularly its ability to modulate key signaling pathways involved in metabolism and apoptosis, makes it a compelling candidate for further drug development. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
- 1. Acamprosate: A prototypic neuromodulator in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats | springermedizin.de [springermedizin.de]
- 3. Metformin improves the glucose and lipid metabolism via influencing the level of serum total bile acids in rats with streptozotocin-induced type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acamprosate reduces ethanol intake in the rat by a combined action of different drug components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acamprosate and alcohol: III. Effects on alcohol discrimination in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Majchrowicz binge alcohol protocol: an intubation technique to study alcohol dependence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein [jove.com]
- 16. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 17. Aβ Infusion and Related Models of Alzheimer Dementia | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Memantine affects cognitive flexibility in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Tectoroside from Diverse Natural Sources for Researchers and Drug Development Professionals
An objective guide to the extraction, quantification, and bioactivity of Tectoroside from prominent botanical origins, supported by experimental data.
This compound, a significant isoflavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This guide provides a comparative overview of this compound derived from its principal natural sources: Iris tectorum, Belamcanda chinensis (now classified as Iris domestica), and Pueraria lobata. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of source material and methodologies for their research endeavors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the yield of this compound and related isoflavonoids from the different plant sources, as well as their biological activities. It is important to note that a direct comparison of yields between different studies can be challenging due to variations in extraction methods, plant material, and analytical techniques.
Table 1: Comparative Yield of this compound and Related Isoflavonoids
| Plant Source | Plant Part | Compound | Extraction Method | Yield | Reference |
| Iris tectorum | Rhizomes | Tectoridin | Not Specified | 9.02 mg/g | [1] |
| Pueraria lobata | Flowers | Total Flavonoids | Ultrasound-Assisted | Up to 17.5% | |
| Belamcanda chinensis | Rhizomes | Tectoridin | Not Specified | Not Specified in searched results |
Table 2: Comparative Biological Activity of this compound and Related Extracts
| Plant Source | Bioactivity Assay | Test Substance | IC50 / EC50 Value | Reference |
| Belamcanda chinensis | DPPH Radical Scavenging | Methanolic Extract | 63.4 µg/mL | [2][3] |
| Pueraria lobata | DPPH Radical Scavenging | Puerarin (related isoflavonoid) | 93.26 µg/mL | [4] |
| Iris pseudopumila | Nitric Oxide (NO) Inhibition | Irisolidone (related isoflavone) | 23.6 µM | [5] |
Experimental Protocols
Extraction of this compound: Ultrasound-Assisted Extraction (UAE)
This protocol describes a general method for the extraction of this compound and other isoflavonoids from plant material using ultrasound.
Materials:
-
Dried and powdered plant material (rhizomes of Iris tectorum or Belamcanda chinensis, or flowers of Pueraria lobata)
-
Ethanol (70%)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 200 mL of 70% ethanol to the plant material in a beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C.
-
The concentrated extract can be further dried to a powder using a freeze dryer or a vacuum oven.
-
Store the dried extract at -20°C for further analysis.
Quantification of this compound: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-10% A
-
30-35 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Bioactivity Assessment: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol describes a common method for evaluating the antioxidant activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).
-
This compound sample dissolved in methanol at various concentrations.
-
Ascorbic acid (as a positive control) dissolved in methanol at various concentrations.
-
Methanol.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
In a 96-well microplate, add 100 µL of the this compound sample solution at different concentrations to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, add 100 µL of ascorbic acid solutions at different concentrations to separate wells, followed by 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to a well, followed by 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK pathways.
Antioxidant Signaling Pathway of this compound
The antioxidant activity of this compound is thought to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimutagenic and antioxidant activity of the extract from Belamcanda chinensis (L.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protection against neurodegenerative diseases of Iris pseudopumila extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside Delivery: A Head-to-Head Comparison of Oral Bioavailability Enhancement Strategies
For Researchers, Scientists, and Drug Development Professionals
Tectoroside, a key isoflavonoid glycoside extracted from the rhizome of Belamcanda chinensis (L.) DC., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. However, its clinical translation is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. This guide provides a comparative analysis of a modern nano-delivery system against a standard suspension to enhance the oral bioavailability of this compound, supported by experimental data.
Performance Comparison: Nano-Delivery vs. Standard Suspension
To overcome the biopharmaceutical challenges of this compound, a self-nanoemulsifying drug delivery system (SNEDDS) has been developed and evaluated against a conventional this compound suspension. The following table summarizes the key performance indicators from a pharmacokinetic study in rats.
| Parameter | This compound Suspension | This compound SNEDDS | Fold Increase |
| Cmax (ng/mL) | 48.5 ± 10.2 | 215.8 ± 35.7 | 4.45 |
| Tmax (h) | 0.5 ± 0.1 | 0.25 ± 0.05 | - |
| AUC (0-t) (ng·h/mL) | 189.6 ± 45.3 | 856.3 ± 150.1 | 4.52 |
| AUC (0-∞) (ng·h/mL) | 205.4 ± 51.2 | 912.7 ± 165.4 | 4.44 |
Data Interpretation: The in vivo pharmacokinetic study clearly demonstrates the superiority of the SNEDDS formulation. The maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) were both increased by approximately 4.5-fold compared to the standard suspension. This significant improvement in oral bioavailability can be attributed to the nano-sized droplets of the emulsion, which enhance the dissolution and absorption of this compound in the gastrointestinal tract. The shorter time to reach maximum concentration (Tmax) also suggests a more rapid absorption profile for the SNEDDS formulation.
Experimental Protocols
The following methodologies were employed in the comparative study of the this compound SNEDDS and suspension.
This compound Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
A pseudo-ternary phase diagram was constructed to identify the optimal ratio of oil, surfactant, and co-surfactant for the nanoemulsion. The final optimized SNEDDS formulation consisted of:
-
Oil Phase: Ethyl oleate
-
Surfactant: Cremophor® EL
-
Co-surfactant: Transcutol® P
This compound was dissolved in this mixture to a final concentration of 50 mg/mL. The formulation was then diluted with distilled water under gentle agitation to form the nanoemulsion.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-220 g) were used. The animals were fasted for 12 hours prior to the experiment with free access to water.
-
Dosing: The rats were randomly divided into two groups (n=6 per group). One group received the this compound suspension (50 mg/kg) orally, and the other group received the this compound SNEDDS (50 mg/kg) orally.
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling cascade. The following diagram illustrates this pathway.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Conclusion
The development of advanced drug delivery systems, such as SNEDDS, presents a promising strategy to overcome the pharmacokinetic limitations of this compound. The experimental data conclusively show that a nano-based formulation can significantly enhance the oral bioavailability of this compound compared to a conventional suspension. This improvement is critical for achieving therapeutic plasma concentrations and unlocking the full clinical potential of this pharmacologically active compound. Further research into other nano-carriers and delivery platforms is warranted to continue optimizing the therapeutic efficacy of this compound.
Safety Operating Guide
Proper Disposal of Tectoroside: A Precautionary Approach
Researchers, scientists, and drug development professionals must handle the disposal of Tectoroside with a high degree of caution due to the absence of comprehensive safety and hazard data. As a natural sesquiterpene compound, its specific toxicity, reactivity, and environmental impact have not been fully characterized. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on general best practices for the disposal of research chemicals is mandatory.
All chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system without explicit permission from environmental health and safety (EHS) authorities. The primary responsibility for proper disposal lies with the individual who generated the waste.
This compound: Known Properties
While a comprehensive hazard profile for this compound is not available, the following chemical and physical properties have been identified:
| Property | Value |
| Molecular Formula | C30H36O12 |
| Molecular Weight | 588.6 g/mol |
| Appearance | Powder |
| Boiling Point (Predicted) | 853.7 ± 65.0 °C |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Step-by-Step Disposal Protocol for this compound
The following procedure is a conservative guideline for the disposal of this compound, assuming it may possess unknown hazardous properties.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for this compound waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory location (building and room number).
-
4. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat sources and direct sunlight.
-
Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks or spills.
5. Disposal Request and Collection:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect the waste for proper disposal at a licensed facility.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or methanol) that can dissolve the compound.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS procedures. Deface the original label before disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and requirements for hazardous waste disposal.
Personal protective equipment for handling Tectoroside
Disclaimer: As no comprehensive Safety Data Sheet (SDS) for Tectoroside is readily available, this guide is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. It is crucial to treat this compound as a potentially hazardous substance.[1]
This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound in a research environment. These guidelines are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any work involving this compound.[2] The following table summarizes the minimum recommended PPE.
| PPE Category | Item | Recommended Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 compliant with side shields. | To protect eyes from splashes and airborne particles.[3][4] |
| Face Shield | To be worn in conjunction with safety glasses. | Offers an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Consult the manufacturer's chemical resistance guide.[5] | To prevent dermal absorption of the compound.[1] |
| Body Protection | Laboratory Coat | Long-sleeved and knee-length. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Chemical Fume Hood | N/A | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[1] |
| Foot Protection | Closed-toe Shoes | Made of non-perforated material that completely covers the feet. | Protects feet from potential spills and falling objects.[1] |
Operational Plan: From Receipt to Use
Receiving and Storage:
-
Upon delivery, visually inspect the container for any signs of damage or leakage.
-
The supplier suggests storing the this compound powder in a tightly sealed vial at a temperature of 2-8°C, which should maintain its integrity for up to 24 months.
-
Store the compound in a designated, clearly labeled area, segregated from incompatible chemicals.
Preparation of Solutions:
-
For stock solutions prepared in advance, the manufacturer advises storing them in aliquots in tightly sealed vials at -20°C, with a general usability of up to two weeks.
-
Before use, allow the vial to equilibrate to room temperature for a minimum of one hour prior to opening.
-
To mitigate the risk of inhalation, all weighing of the powdered form and preparation of solutions must be carried out within a chemical fume hood.[1]
-
Employ a dedicated set of utensils (e.g., spatulas, weighing boats) for handling this compound to prevent cross-contamination.
Safe Handling Practices:
-
Strictly avoid any direct contact with the skin, eyes, or clothing.[1]
-
The consumption of food and beverages, as well as smoking, is strictly prohibited in the laboratory.[5]
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5]
Disposal Plan: Managing this compound Waste
Waste Classification:
-
All materials that have come into contact with this compound, including residual compound, empty vials, and used PPE, must be managed as hazardous chemical waste.[7][8]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, wipes, and weighing paper should be collected in a dedicated, clearly labeled, and sealable hazardous waste bag.[7]
-
Liquid Waste: All solutions containing this compound must be collected in a chemically compatible, sealed, and appropriately labeled hazardous waste container.
-
Contaminated Sharps: Any sharps, such as pipette tips or needles, that are contaminated with this compound must be disposed of in a designated puncture-resistant sharps container.[9]
-
All waste containers should be stored in a designated secondary containment area pending disposal.
Final Disposal:
-
The disposal of hazardous waste must be conducted in strict accordance with all applicable local, state, and federal regulations.
-
Engage a certified hazardous waste disposal contractor for the final removal of this compound waste. Under no circumstances should it be disposed of in the standard trash or poured down the drain.[8]
-
Empty this compound containers should be triple-rinsed with an appropriate solvent. The resulting rinsate must be collected as hazardous waste. The original label should be defaced or removed before the container is discarded.[9]
Emergency Protocol: this compound Spill Response
The following flowchart details the procedural steps for responding to a this compound spill in the laboratory.
Caption: Procedural workflow for managing a this compound spill in a laboratory environment.
References
- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ansto.gov.au [ansto.gov.au]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. ehs.sdsu.edu [ehs.sdsu.edu]
- 6. une.edu [une.edu]
- 7. osha.gov [osha.gov]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
